Kuwanon S
Description
Structure
3D Structure
Properties
CAS No. |
100187-67-5 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-4-6-16(3)7-8-17-11-18(9-10-20(17)27)23-14-22(29)25-21(28)12-19(26)13-24(25)30-23/h5,7,9-14,26-28H,4,6,8H2,1-3H3/b16-7+ |
InChI Key |
UXXAQCSTQAIKEM-FRKPEAEDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Kuwanon S from Morus alba Root Bark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation of Kuwanon S, a prenylated flavonoid from the root bark of Morus alba (white mulberry). This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and relevant biological pathways, designed to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Morus alba, commonly known as white mulberry, has a long history of use in traditional medicine, particularly its root bark (Mori Cortex Radicis).[1] The root bark is a rich source of various bioactive compounds, including a class of prenylated flavonoids known as Kuwanons.[2] Among these, this compound has garnered interest for its potential pharmacological activities. The isolation and purification of this compound are critical steps for its further investigation and potential therapeutic application. This guide synthesizes methodologies from established research to provide a cohesive protocol for its extraction and purification.
Experimental Protocols
The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of flavonoids from this plant source.
Plant Material and Extraction
-
Plant Material : Dried root bark of Morus alba L. is the starting material.
-
Grinding : The dried root bark is ground into a coarse powder to increase the surface area for extraction.
-
Extraction : The powdered root bark (e.g., 10 kg) is extracted with 80% aqueous methanol (MeOH) at room temperature.[3] This process is typically repeated three times to ensure exhaustive extraction. The extracts are then combined and concentrated under reduced pressure to yield a crude methanol extract.
Solvent Partitioning (Fractionation)
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
Suspension : The concentrated MeOH extract is suspended in distilled water.
-
Sequential Partitioning : The aqueous suspension is partitioned successively with equal volumes of:
-
Concentration : Each solvent fraction is concentrated under vacuum to yield the respective crude fractions. This compound, being a flavonoid, is expected to be concentrated in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction, which is enriched with flavonoids, is subjected to a series of chromatographic techniques to isolate this compound.
-
Polyamide Column Chromatography :
-
Stationary Phase : Polyamide resin.
-
Mobile Phase : A gradient of chloroform-methanol is typically used for elution.
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Silica Gel Column Chromatography :
-
Stationary Phase : Silica gel (e.g., 70-230 mesh).
-
Mobile Phase : A gradient system of n-hexane and ethyl acetate is commonly employed.
-
Fraction Pooling : Fractions showing similar TLC profiles are combined and concentrated.
-
-
Octadecyl Silica (ODS) Gel Column Chromatography :
-
Stationary Phase : ODS gel.
-
Mobile Phase : A gradient of methanol and water is used for elution.
-
-
Sephadex LH-20 Column Chromatography :
-
Stationary Phase : Sephadex LH-20.
-
Mobile Phase : Methanol is a common solvent for this size-exclusion chromatography step, which helps to remove smaller impurities.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Column : A preparative reversed-phase C18 column (e.g., Waters Prep PAK-500/C18).
-
Mobile Phase : A gradient of methanol and water or acetonitrile and water is typically used.
-
Detection : UV detection at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).
-
Final Purification : Fractions containing pure this compound are collected, and the solvent is evaporated to yield the purified compound.
-
Data Presentation
Quantitative Data
| Parameter | Value | Reference |
| Starting Material (Dried Root Bark) | 10 kg | |
| Crude Methanol Extract | 1.5 kg | |
| Ethyl Acetate Fraction | ~200 g | |
| Purified this compound Yield | ~0.1% of EtOAc fraction | **** |
| Purity (by HPLC) | >98% |
Spectroscopic Data for Structural Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic methods. The following table includes representative 1H and 13C NMR data for a similar flavonoid, Kuwanon G, as a reference.
| Kuwanon G | ¹H-NMR (ppm, DMSO-d6) | ¹³C-NMR (ppm, DMSO-d6) |
| Carbon No. | Chemical Shift (δ) | Chemical Shift (δ) |
| 2 | - | 163.7 |
| 3 | 6.51 (s) | 102.5 |
| 4 | - | 182.1 |
| 4a | - | 105.1 |
| 5 | - | 161.4 |
| 6 | 6.22 (s) | 98.6 |
| 7 | - | 164.8 |
| 8 | - | 108.7 |
| 8a | - | 156.9 |
| 1' | - | 112.9 |
| 2' | - | 160.8 |
| 3' | 6.33 (d, J=2.2 Hz) | 106.9 |
| 4' | - | 159.9 |
| 5' | 6.29 (d, J=2.2 Hz) | 106.5 |
| 6' | 7.09 (s) | 130.8 |
Note: The specific NMR data for this compound should be acquired and tabulated in a similar manner for structural confirmation.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Morus alba root bark.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuwanon S: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon S is a flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). As a member of the prenylated flavonoid family, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Kuwanon C |
| Molecular Formula | C25H26O5[1] | C25H26O6[2] |
| Molecular Weight | 406.47 g/mol [1] | 422.5 g/mol [2] |
| CAS Number | 100187-67-5[1] | 62949-79-5 |
| Melting Point | Data not available | 148 - 150 °C |
| Solubility | Data not available | Soluble in DMSO |
| Appearance | Data not available | Crystalline solid |
Note: Due to the structural similarity between this compound and other flavonoids, it is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. While complete spectral data for this compound is not widely published, 13C NMR data is known to be available. For reference, key spectral data for the related compound Kuwanon C are presented.
1.1.1. Mass Spectrometry (MS) of Kuwanon C
-
GC-MS (EI-B): Major fragments observed at m/z 379.0, 422.0, 323.0, 311.0, and 380.0.
-
GC-MS (CI-B): Major fragments observed at m/z 423.0, 424.0, 107.0, 367.0, and 133.0.
1.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy of Kuwanon C
-
λmax: 264 nm
Flavonoids typically exhibit two main absorption bands in their UV-Vis spectra. Band I, between 300-390 nm, is associated with the cinnamoyl system (B ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A ring).
Biological Activities and Signaling Pathways
This compound has demonstrated notable antiviral activity. Research on structurally similar Kuwanon compounds has revealed a broader range of biological effects, including anti-inflammatory, anticancer, and antibacterial activities. These effects are often mediated through the modulation of key cellular signaling pathways.
Antiviral Activity
This compound has been identified as having activity against Herpes Simplex Virus (HSV). The antiviral mechanisms of related Kuwanon compounds, such as Kuwanon X, involve the inhibition of viral adsorption and penetration, as well as the suppression of immediate-early (IE) and late (L) gene expression. Furthermore, Kuwanon X has been shown to inhibit HSV-1-induced activation of the NF-κB signaling pathway.
Anti-Inflammatory Activity
While direct studies on the anti-inflammatory mechanism of this compound are limited, research on related compounds like Kuwanon G and T provides significant insights. These compounds have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This inhibition is achieved through the downregulation of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Anticancer Activity
Studies on Kuwanon C have demonstrated its potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and cervical cancer. The proposed mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by the disruption of mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS). Furthermore, Kuwanon C has been observed to induce endoplasmic reticulum stress and DNA damage in cancer cells.
Caption: Anticancer mechanism of Kuwanon C.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Kuwanon compounds. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells (e.g., MDA-MB231 or T47D breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a related compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot experimental workflow.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of a specific protein, such as a cytokine, in a sample.
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Sample Incubation: Add cell culture supernatants or other samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody and incubate.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Solution: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the concentration of the target protein based on a standard curve.
Conclusion
This compound is a promising natural product with demonstrated antiviral activity and potential for broader therapeutic applications, as suggested by studies on related Kuwanon compounds. Further research is warranted to fully elucidate its physical and chemical properties, delineate its specific mechanisms of action on cellular signaling pathways, and establish comprehensive experimental protocols for its investigation. This guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding and potential clinical application of this compound.
References
Kuwanon S: A Technical Overview of a Promising Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon S is a flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). As a member of the Kuwanon family of prenylated flavonoids, it is of significant interest to the scientific community for its potential therapeutic applications. This document provides a technical overview of this compound, including its chemical properties. Due to the limited availability of research focused specifically on this compound, this guide also incorporates data from closely related Kuwanon compounds to provide a broader context for its potential biological activities and mechanisms of action.
Quantitative Data Summary
The known quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 100187-67-5 | [1] |
| Molecular Formula | C25H26O5 | [1] |
| Molecular Weight | 406.47 g/mol | [1] |
Biological Activity and Research on Related Kuwanon Compounds
While specific research on the detailed mechanisms of this compound is limited, it has been noted for its antiviral activity.[1] The broader family of Kuwanon compounds has been more extensively studied, revealing a range of biological effects, including antiviral, anti-inflammatory, and anticancer properties. These studies provide a valuable framework for understanding the potential activities of this compound.
Antiviral Activity
Several Kuwanon compounds have demonstrated significant antiviral effects. For instance, Kuwanon X has been shown to be effective against Herpes Simplex Virus (HSV) by inhibiting viral adsorption and penetration.
Anti-inflammatory Activity
The anti-inflammatory properties of the Kuwanon family are also well-documented. Kuwanon T and Sanggenon A have been shown to exert anti-inflammatory effects by regulating key signaling pathways involved in the inflammatory response.
Anticancer Potential
Recent studies on Kuwanon C have highlighted its potential as an anticancer agent. Research in cervical cancer cell lines has shown that Kuwanon C can induce apoptosis by targeting mitochondria and the endoplasmic reticulum, leading to increased reactive oxygen species (ROS) production and cell cycle arrest.
Experimental Protocols for Studying Kuwanon Compounds
The following are examples of experimental methodologies commonly employed in the study of Kuwanon compounds. These protocols are provided as a reference for researchers interested in investigating the biological activities of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess the cytotoxic effects of Kuwanon compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used. Cells are incubated with varying concentrations of the compound, and cell viability is determined by measuring the formation of formazan crystals.
-
EdU Staining: The EdU (5-ethynyl-2'-deoxyuridine) proliferation assay is used to quantify cell proliferation. Cells are treated with the Kuwanon compound and then incubated with EdU, which is incorporated into newly synthesized DNA. The proliferating cells are then visualized using fluorescence microscopy.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to quantify the production of cytokines and other proteins. For example, to measure the anti-inflammatory effects of Kuwanon compounds, cells can be stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the compound. The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant are then measured by ELISA.
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample. This technique is crucial for investigating the effects of Kuwanon compounds on signaling pathways. For instance, to study the impact on the NF-κB pathway, researchers would measure the protein levels of key components like p65 and IκBα in cell lysates after treatment with the Kuwanon compound.
Signaling Pathways Modulated by Kuwanon Compounds
Research on various Kuwanon derivatives has identified several key signaling pathways that are modulated by these compounds. While these have not been confirmed for this compound specifically, they represent likely targets for its biological activity.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Several Kuwanon compounds have been shown to inhibit the activation of NF-κB. This is a critical mechanism underlying their anti-inflammatory effects.
Apoptosis Pathway in Cancer Cells
In cancer research, Kuwanon C has been shown to induce apoptosis through the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the antiviral field. While research specifically on this compound is still in its early stages, the extensive studies on related Kuwanon compounds provide a strong foundation for future investigations. The methodologies and signaling pathways outlined in this guide offer a roadmap for researchers to explore the full potential of this compound in drug discovery and development. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to validate its therapeutic efficacy.
References
The Biosynthesis of Kuwanon S in Mulberry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
An In-depth Exploration of the Biochemical Journey to a Promising Bioactive Compound
This technical guide provides a comprehensive overview of the biosynthesis of Kuwanon S, a prenylated flavonoid found in mulberry (Morus spp.), recognized for its significant biological activities. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation, offering valuable insights for researchers in natural product chemistry, synthetic biology, and drug development.
Introduction to this compound and the Flavonoid Pathway
This compound belongs to the prenylated flavonoid family, a class of secondary metabolites known for their diverse pharmacological properties. The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plants for the production of a wide array of phenolic compounds. This pathway provides the basic building blocks that are subsequently modified by a series of specific enzymes to yield the complex structure of this compound.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the formation of the flavonoid backbone, followed by specific hydroxylation and prenylation events. While the complete pathway is an active area of research, based on the characterization of related enzymes in mulberry and other plants, a putative pathway can be outlined.
Formation of the Flavonoid Scaffold
The initial steps of the this compound biosynthesis are shared with the general flavonoid pathway:
-
Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.
-
Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-coumarate:CoA ligase (4CL) .
-
Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This crucial reaction is catalyzed by chalcone synthase (CHS) .[1]
-
Isomerization to Naringenin: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone naringenin, a key branch-point intermediate in the flavonoid pathway.
Caption: Initial steps of the flavonoid biosynthesis pathway leading to the formation of the key intermediate, naringenin.
Postulated Pathway to this compound
From naringenin, a series of hydroxylation and prenylation steps are believed to lead to the formation of this compound. The precise order of these events is yet to be definitively established.
One plausible route involves the following transformations:
-
Hydroxylation of Naringenin: Naringenin is likely hydroxylated at the 3' position by a flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 enzyme, to produce eriodictyol.
-
Further Hydroxylation: Additional hydroxylation events may occur to generate the specific hydroxylation pattern of the this compound precursor.
-
Prenylation: The key step in the formation of this compound is the addition of a prenyl group to the flavonoid backbone. This reaction is catalyzed by a flavonoid prenyltransferase (FPT) . Several FPTs have been identified in Morus alba, such as MaIDT, which demonstrates the plant's capacity for flavonoid prenylation.[2][3][4][5] These enzymes utilize dimethylallyl pyrophosphate (DMAPP) or other prenyl donors. The specific FPT responsible for the C-prenylation at the C-3 position of the B-ring of the this compound precursor is a critical area of ongoing research.
Caption: A postulated biosynthetic pathway from naringenin to this compound, highlighting the key roles of hydroxylases and prenyltransferases.
Key Enzymes in this compound Biosynthesis
The synthesis of this compound is orchestrated by a suite of enzymes, each with a specific catalytic function.
| Enzyme Family | Specific Enzyme (Putative) | Function in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Initiates the phenylpropanoid pathway. |
| Cytochrome P450 Monooxygenases | C4H, F3'H, other hydroxylases | Catalyze various hydroxylation steps on the phenylpropanoid and flavonoid skeletons. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid for entry into the flavonoid pathway. |
| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone backbone. |
| Chalcone Isomerase | CHI | Cyclizes the chalcone to a flavanone. |
| Prenyltransferases | Flavonoid Prenyltransferases (FPTs) | Catalyze the attachment of prenyl groups to the flavonoid core. |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of flavonoid biosynthesis, which can be adapted for the investigation of the this compound pathway.
Heterologous Expression and Purification of Prenyltransferases
Objective: To produce and purify recombinant prenyltransferase enzymes for in vitro characterization.
Protocol:
-
Gene Cloning: The coding sequence of the target prenyltransferase gene from Morus alba is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Cell Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Protein Purification: The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.
In Vitro Enzyme Assays for Flavonoid Prenyltransferases
Objective: To determine the substrate specificity and kinetic parameters of a purified prenyltransferase.
Protocol:
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, a flavonoid substrate (e.g., naringenin, eriodictyol), a prenyl donor (e.g., DMAPP), and a suitable buffer with required cofactors (e.g., MgCl₂).
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
References
- 1. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization and phylogenetic analysis of two novel regio-specific flavonoid prenyltransferases from Morus alba and Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterization of a Geranyl Diphosphate-Specific Prenyltransferase Catalyzing Stilbenoid Prenylation from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Kuwanon S: A Technical Guide to Its Natural Sources, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon S is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Flavonoids are known for their diverse pharmacological activities, and the addition of a prenyl group can significantly enhance their biological properties, including anti-inflammatory, antioxidant, and antiviral effects. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.
Natural Sources and Abundance of this compound
This compound is primarily isolated from plants of the genus Morus, commonly known as mulberry. The root bark of these trees is a particularly rich source of a variety of prenylated flavonoids, including this compound.
Table 1: Natural Sources of this compound and Related Flavonoids
| Plant Species | Part of Plant | Compound(s) Identified | Abundance/Notes |
| Morus alba (White Mulberry) | Root Bark | This compound, Kuwanon G, Kuwanon H, Morusin | The root bark is the most cited source for this compound. While specific quantitative data for this compound is limited, studies on related compounds like Kuwanon G and Morusin in Morus alba root bark have reported concentrations in the range of 1.94-2.26 mg/g and 1.05–1.12 mg/g, respectively[1]. |
| Morus lhou | Not specified | This compound | Reported as a natural source of this compound. |
| Morus nigra (Black Mulberry) | Root Bark | Kuwanon C, Kuwanon E, Kuwanon U, Morusin, Albanol A, Albanol B | While this compound is not explicitly mentioned in all studies of Morus nigra, the presence of a wide array of other Kuwanon compounds suggests it may also be a potential source. |
Experimental Protocols
Extraction and Isolation of this compound from Morus alba Root Bark
This protocol is a composite of methodologies described in the scientific literature for the extraction and isolation of flavonoids from mulberry root bark.
a. Extraction:
-
Preparation of Plant Material: Air-dried root bark of Morus alba is coarsely powdered.
-
Solvent Extraction: The powdered bark is extracted with 80% aqueous methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Fractionation:
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The majority of flavonoids, including this compound, are typically found in the ethyl acetate fraction.
c. Isolation and Purification:
-
Column Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography for purification.
-
Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of chloroform and methanol.
-
Octadecylsilyl (ODS) Column Chromatography: Further purification is achieved using an ODS column with a methanol-water gradient.
-
Sephadex LH-20 Column Chromatography: Final purification is often carried out using a Sephadex LH-20 column with methanol as the eluent to isolate pure this compound.
-
d. Structure Elucidation: The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of this compound in plant extracts.
a. Sample Preparation:
-
A known amount of the dried plant extract is dissolved in a suitable solvent, typically methanol.
-
The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
b. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is commonly used, consisting of a mixture of acetonitrile and water, often with the addition of a small amount of formic acid or acetic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 266 nm)[1].
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathway Interactions
While direct studies on the interaction of this compound with specific signaling pathways are emerging, research on structurally similar Kuwanon compounds, such as Kuwanon A, G, and T, provides strong evidence for their role in modulating key inflammatory pathways. These compounds have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis.
Conclusion
This compound, a prenylated flavonoid primarily found in the root bark of Morus species, exhibits significant potential for drug development due to its likely interaction with key inflammatory signaling pathways. While further research is needed to fully quantify its abundance in various natural sources and to elucidate the precise molecular mechanisms of its action, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed protocols offer a starting point for the extraction, isolation, and quantification of this compound, and the signaling pathway diagrams provide a conceptual framework for its potential anti-inflammatory effects. As research in this area continues, this compound may emerge as a valuable lead compound for the development of novel therapeutics.
References
An In-depth Technical Guide on the Speculated Mechanism of Action of Kuwanon S
To our valued audience of researchers, scientists, and drug development professionals:
This technical guide aims to provide a comprehensive overview of the speculated mechanism of action for the natural compound, Kuwanon S. However, a thorough investigation of the current scientific literature reveals a significant scarcity of detailed mechanistic studies specifically focused on this compound.
The primary and seminal work that identified this compound as a flavonoid isolated from the root bark of the mulberry tree (Morus alba) is a 2003 publication by Du et al. in the journal Phytochemistry. While this study isolated several flavonoids and reported on the antiviral activity of some, it did not explicitly detail the antiviral properties or the mechanism of action of this compound itself. Subsequent literature and commercial sources have cited this paper when referencing this compound's potential antiviral activity, but concrete experimental data, including quantitative measures of efficacy and detailed mechanistic pathways, remain unpublished.
Given the absence of specific data for this compound, we will pivot this guide to a closely related and more extensively studied compound from the same family: Kuwanon X . The available research on Kuwanon X provides valuable insights into the potential antiviral mechanisms that could be shared among related Kuwanon compounds.
Kuwanon X: A Surrogate for Mechanistic Speculation
Kuwanon X has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus (HSV). The following sections will detail the current understanding of its mechanism of action, supported by available quantitative data, experimental protocols, and signaling pathway diagrams. This information may serve as a foundational framework for speculating on the potential mechanisms of this compound and for designing future research.
Quantitative Data Summary
The inhibitory effects of Kuwanon X against various strains of HSV have been quantified, providing a basis for its antiviral potential.
| Compound | Virus Strain | IC₅₀ (µg/mL) | Cell Line | Reference |
| Kuwanon X | HSV-1 (15577) | 2.2 | Vero | Ma, et al. (2016)[1] |
| Kuwanon X | HSV-1 (Clinical Strain) | 1.5 | Vero | Ma, et al. (2016)[1] |
| Kuwanon X | HSV-2 (333) | 2.5 | Vero | Ma, et al. (2016) |
Speculated Mechanism of Action of Kuwanon X
The antiviral activity of Kuwanon X appears to be multi-faceted, targeting several stages of the viral life cycle and modulating host cell signaling pathways.
1. Inhibition of Viral Entry:
Kuwanon X has been shown to inhibit the initial stages of HSV infection by interfering with the adsorption and penetration of viral particles into host cells. This suggests a direct interaction with viral envelope glycoproteins or host cell receptors, preventing the virus from gaining entry.
2. Interference with Viral Replication:
Following viral entry, Kuwanon X has been observed to reduce the expression of essential viral genes, specifically the Immediate-Early (IE) and Late (L) genes of HSV-1. This leads to a subsequent decrease in the synthesis of viral DNA, effectively halting the replication process.
3. Modulation of Host NF-κB Signaling Pathway:
A critical aspect of Kuwanon X's mechanism is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often induced by HSV-1 infection. By blocking the nuclear translocation and DNA binding of NF-κB, Kuwanon X can attenuate the host's pro-inflammatory response that the virus often exploits for its own replication and pathogenesis.
Signaling Pathway Diagram
The following diagram illustrates the speculated points of intervention of Kuwanon X in the HSV life cycle and the associated host cell signaling.
Caption: Speculated mechanism of action of Kuwanon X against HSV.
Experimental Protocols
The following are generalized methodologies based on the cited literature for key experiments used to elucidate the mechanism of action of Kuwanon X.
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic concentration of the compound.
-
Protocol:
-
Seed Vero cells in 96-well plates and incubate until confluent.
-
Treat cells with serial dilutions of Kuwanon X for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
2. Plaque Reduction Assay:
-
Objective: To determine the antiviral activity (IC₅₀) of the compound.
-
Protocol:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of Kuwanon X for a defined time.
-
Infect the cells with a known titer of HSV.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing methylcellulose and the respective concentrations of Kuwanon X.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).
-
3. Viral Gene Expression Analysis (Real-Time PCR):
-
Objective: To quantify the effect of the compound on viral gene expression.
-
Protocol:
-
Infect Vero cells with HSV in the presence or absence of Kuwanon X.
-
At different time points post-infection, harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for viral genes (e.g., IE and L genes) and a host housekeeping gene for normalization.
-
Analyze the relative gene expression levels.
-
4. NF-κB Nuclear Translocation Assay (Immunofluorescence):
-
Objective: To visualize the effect of the compound on the nuclear translocation of NF-κB.
-
Protocol:
-
Grow Vero cells on coverslips in a 24-well plate.
-
Pre-treat the cells with Kuwanon X before infecting with HSV.
-
Fix the cells at a specific time point post-infection.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei (e.g., with DAPI).
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
Conclusion and Future Directions
While the direct mechanism of action for this compound remains to be elucidated, the comprehensive data available for the structurally similar Kuwanon X provides a strong foundation for future research. It is plausible that this compound may share similar antiviral properties, including the inhibition of viral entry and replication, as well as the modulation of host inflammatory responses.
Future studies should prioritize the following:
-
Confirmation of Antiviral Activity: Definitive testing of this compound against a panel of viruses to determine its spectrum of activity and to quantify its potency (IC₅₀).
-
Mechanistic Elucidation: Detailed investigation into the specific molecular targets of this compound, including its potential interactions with viral proteins and host cell factors.
-
Signaling Pathway Analysis: Comprehensive analysis of the impact of this compound on key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are commonly implicated in viral infections.
By pursuing these avenues of research, the scientific community can uncover the therapeutic potential of this compound and pave the way for the development of novel antiviral agents.
References
In-Depth Technical Guide on the Preliminary Biological Screening of Kuwanon Compounds
A Note on "Kuwanon S": Initial searches for "this compound" did not yield specific biological screening data. It is possible that this is a less-studied member of the Kuwanon family or a typographical error. This guide will therefore focus on the more extensively researched Kuwanon compounds, particularly Kuwanon G and Kuwanon C, for which significant preliminary biological screening data is available.
This technical guide provides a comprehensive overview of the preliminary biological screening of Kuwanon compounds, a group of prenylated flavonoids isolated from the root bark of Morus alba (white mulberry). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
Antibacterial Activity of Kuwanon G
Kuwanon G has demonstrated significant antibacterial properties, particularly against oral pathogens. This section details the quantitative data from these screenings and the methodology used to obtain them.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Kuwanon G
The antibacterial efficacy of Kuwanon G is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Bacterial Strain | Type | Relevance | MIC (µg/mL) |
| Streptococcus mutans | Gram-positive | Dental caries | 8.0[1] |
| Streptococcus sobrinus | Gram-positive | Dental caries | Not specified, but significant inhibition observed.[1] |
| Streptococcus sanguis | Gram-positive | Dental caries | Not specified, but significant inhibition observed.[1] |
| Porphyromonas gingivalis | Gram-negative | Periodontitis | Not specified, but significant inhibition observed.[1] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) ATCC 6538 | Gram-positive | Various infections | 6.25[2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Gram-positive | Antibiotic-resistant infections | 12.50 |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | Opportunistic infections | 12.50 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Kuwanon G were determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured in an appropriate broth medium (e.g., Brain Heart Infusion for streptococci) overnight at 37°C.
- The bacterial suspension is then diluted to achieve a standardized concentration, typically around 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
2. Preparation of Kuwanon G Dilutions:
- A stock solution of Kuwanon G is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the Kuwanon G stock solution are made in a 96-well microtiter plate containing the appropriate culture broth.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- The plate is incubated at 37°C for 24 hours.
4. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
- The MIC is recorded as the lowest concentration of Kuwanon G at which no visible growth is observed.
Visualization: Experimental Workflow for Antibacterial Screening
Caption: Experimental Workflow for Antibacterial Screening of Kuwanon G.
Anticancer Activity of Kuwanon C
Kuwanon C has shown promising anticancer effects, particularly against cervical cancer cells (HeLa). The preliminary screening has focused on its ability to inhibit cell proliferation and induce apoptosis.
Data Presentation: Proliferative Inhibition of Kuwanon C on HeLa Cells
While specific IC50 values for Kuwanon C on HeLa cells are not consistently reported in the reviewed literature, studies indicate a significant, concentration-dependent inhibition of cell proliferation. For instance, at a concentration of 20 µM, Kuwanon C was found to significantly inhibit the clone formation ability of HeLa cells. Furthermore, it has been demonstrated to have notable anti-proliferative and pro-apoptotic effects on HeLa cells, even surpassing the efficacy of some commonly used antitumor drugs like cisplatin.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of Kuwanon C are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
- HeLa cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Treatment with Kuwanon C:
- The cell culture medium is replaced with fresh medium containing various concentrations of Kuwanon C.
- Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest Kuwanon C dose.
- The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
4. Formazan Solubilization:
- The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
- The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Visualization: Apoptosis Induction Pathway of Kuwanon C in HeLa Cells
Kuwanon C induces apoptosis in HeLa cells through a mechanism that involves the mitochondria and the endoplasmic reticulum, leading to an increase in intracellular reactive oxygen species (ROS).
Caption: Proposed Apoptosis Induction Pathway of Kuwanon C in HeLa Cells.
Anti-inflammatory Activity of Kuwanon G and T
Kuwanon G and Kuwanon T have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory signaling pathways.
Data Presentation: Inhibition of Inflammatory Mediators by Kuwanon G in HaCaT Cells
In human keratinocyte (HaCaT) cells stimulated with TNF-α and IFN-γ, Kuwanon G has been shown to reduce the secretion of pro-inflammatory chemokines.
| Inflammatory Mediator | Function | Effect of Kuwanon G |
| RANTES/CCL5 | Chemoattractant for T-cells, eosinophils, and basophils | Reduced secretion |
| TARC/CCL17 | Chemoattractant for Th2 cells | Reduced secretion |
| MDC/CCL22 | Chemoattractant for Th2 cells | Reduced secretion |
Experimental Protocol: Western Blot Analysis of Inflammatory Signaling Proteins
The mechanism of Kuwanon G's anti-inflammatory action involves the downregulation of key signaling proteins. This is typically assessed by Western blotting.
1. Cell Culture and Treatment:
- HaCaT cells are cultured to a suitable confluency.
- The cells are pre-treated with various concentrations of Kuwanon G for a specific duration, followed by stimulation with inflammatory agents like TNF-α and IFN-γ.
2. Protein Extraction:
- After treatment, the cells are lysed to extract total protein.
3. Protein Quantification:
- The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
- Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
5. Immunoblotting:
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., STAT1 and NF-κB p65).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Visualization: Anti-inflammatory Signaling Pathway of Kuwanon G in HaCaT Cells
Kuwanon G exerts its anti-inflammatory effects in HaCaT cells by inhibiting the phosphorylation of STAT1 and NF-κB p65.
Caption: Anti-inflammatory Signaling Pathway of Kuwanon G in HaCaT Cells.
References
In Silico Prediction of Kuwanon S Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon S, a flavonoid isolated from the root bark of the mulberry tree (Morus alba), belongs to a class of prenylated flavonoids that have demonstrated a wide array of biological activities. While its counterparts, such as Kuwanon C, G, and H, have been investigated for their antiviral, anti-inflammatory, and anticancer properties, the specific molecular targets of this compound remain largely uncharacterized.[1][2][3] Computational, or in silico, target prediction has emerged as a cost-effective and time-efficient strategy to identify potential protein targets of small molecules, thereby elucidating their mechanisms of action and paving the way for further drug development.[4] This technical guide provides an in-depth overview of the methodologies for the in silico prediction of this compound targets, presents hypothetical predictions based on established computational tools, and details the experimental protocols for these predictive studies.
In Silico Target Prediction: Methodologies and Protocols
The identification of drug targets can be broadly categorized into ligand-based and structure-based approaches.[5] Both methodologies can be employed in a "reverse" or "inverse" manner, where a single ligand is screened against a large database of potential protein targets.
Reverse Molecular Docking
Reverse docking is a structure-based approach that computationally assesses the binding affinity of a small molecule against a library of 3D protein structures. This method is instrumental in identifying potential molecular targets for natural products and existing drugs.
Experimental Protocol: Reverse Docking of this compound
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or generated using molecular modeling software.
-
The structure is energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges and polar hydrogens are added to the ligand structure.
-
-
Target Protein Library Preparation:
-
A library of 3D protein structures is compiled from databases such as the Protein Data Bank (PDB). This library can be a comprehensive human proteome set or a curated collection of proteins associated with specific diseases (e.g., cancer, viral infections, inflammatory disorders).
-
Water molecules and co-crystallized ligands are removed from the protein structures.
-
Polar hydrogens and Kollman charges are added to the protein structures.
-
-
Docking Simulation:
-
A blind docking approach is typically employed, where the entire protein surface is considered a potential binding site.
-
Software such as AutoDock Vina or CB-Dock2 is used to perform the docking calculations.
-
The search space is defined by a grid box that encompasses the entire protein.
-
The docking algorithm explores various conformations and orientations of this compound within the binding pockets of each target protein.
-
-
Scoring and Ranking:
-
The binding affinity of this compound to each protein is estimated using a scoring function, which typically yields a value in kcal/mol. A more negative value indicates a stronger binding affinity.
-
Targets are ranked based on their predicted binding energies. A Vina score lower than -7.0 kcal/mol is often considered indicative of a strong binding interaction.
-
Pharmacophore-Based Target Prediction
This ligand-based method identifies potential targets by matching the 3D arrangement of a query molecule's chemical features (pharmacophore) with a database of pharmacophore models derived from known protein-ligand complexes.
Experimental Protocol: Pharmacophore-Based Screening for this compound
-
Query Molecule Preparation:
-
The 3D structure of this compound is prepared as described for molecular docking.
-
-
Pharmacophore Model Database Screening:
-
Web-based servers like PharmMapper or SwissTargetPrediction are utilized. These servers maintain large databases of pharmacophore models representing the binding sites of thousands of proteins.
-
The 3D structure of this compound is submitted to the server.
-
-
Pharmacophore Mapping and Scoring:
-
The server's algorithm aligns the this compound structure with each pharmacophore model in the database.
-
A "fit score" is calculated to quantify how well the molecule's chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) overlap with the corresponding features of the pharmacophore model.
-
-
Target Ranking and Analysis:
-
The potential targets are ranked based on their fit scores.
-
The results are typically presented as a list of proteins with their corresponding fit scores and annotations.
-
Hypothetical Predicted Targets of this compound
Given the absence of published in silico target prediction studies specifically for this compound, the following table presents a hypothetical list of potential targets. This list is generated based on the known biological activities of structurally similar Kuwanon compounds and the capabilities of predictive tools like SwissTargetPrediction and PharmMapper.
| Target Class | Predicted Protein Target | Rationale for Prediction |
| Cell Cycle | Cyclin-Dependent Kinase 1 (CDK1) | Kuwanon C has been shown to interact with CDK1, and flavonoids are known CDK1 inhibitors. |
| Signal Transduction | Phosphoinositide 3-kinase (PI3K) | The PI3K/Akt pathway is a known target of other natural flavonoids and is implicated in many cellular processes. |
| Protein kinase B (Akt) | As a key downstream effector of PI3K, Akt is a plausible target. | |
| Mitogen-activated protein kinase 14 (MAPK14/p38) | Kuwanon G has been implicated in modulating MAPK signaling. | |
| Inflammation | Nuclear factor kappa B (NF-κB) p65 subunit | Kuwanon T and Sanggenon A regulate the NF-κB signaling pathway. |
| Heme oxygenase 1 (HO-1) | Kuwanon T and Sanggenon A induce HO-1 expression. | |
| Viral Infection | SARS-CoV-2 Spike Glycoprotein | Kuwanon C has been shown to target the spike protein and ACE2 receptor. |
| Angiotensin-converting enzyme 2 (ACE2) | A key receptor for SARS-CoV-2 entry, targeted by Kuwanon C. |
Quantitative Data for Related Kuwanon Compounds
The following table summarizes experimentally determined and computationally predicted binding affinities for Kuwanon compounds structurally related to this compound.
| Compound | Target Protein | Method | Quantitative Value | Unit | Reference |
| Kuwanon C | CDK1 | Molecular Docking (Vina) | -10.1 | kcal/mol | |
| Kuwanon G | Gastrin-Releasing Peptide (GRP) Receptor | Radioligand Binding Assay | 470 | nM (Ki) | |
| Kuwanon H | Gastrin-Releasing Peptide (GRP) Receptor | Radioligand Binding Assay | 290 | nM (Ki) | |
| Kuwanon Z | Human interferon-beta (IFNB1) | Molecular Docking | -9.4 | kcal/mol | |
| Kuwanon Z | Interleukin-6 (IL-6) | Molecular Docking | -9.6 | kcal/mol |
Visualizing Workflows and Signaling Pathways
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship between in silico prediction methods and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Antiviral Activity of Kuwanon S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon S, a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry), belongs to a class of prenylated flavonoids that have demonstrated a wide range of biological activities. Recent studies have highlighted the potential of Kuwanon compounds as antiviral agents, exhibiting efficacy against a variety of viruses. This document provides detailed protocols for assessing the antiviral activity of this compound, with a primary focus on its effects against coronaviruses, such as SARS-CoV-2, and herpes simplex viruses. The methodologies described herein are foundational for the screening and characterization of this compound and other potential antiviral candidates.
Data Presentation
The antiviral efficacy of Kuwanon compounds is typically quantified by determining their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Kuwanon C | SARS-CoV-2 | Vero | 91.4 µM | >100 µM | >1.09 | [1][2] |
| Kuwanon G | HCoV-229E | L-132 | 0.11 - 5.61 µg/mL | 9.45 µg/mL | 1.68 - 85.9 | [3] |
| Kuwanon X | HSV-1 (15577) | Vero | 2.2 µg/mL | >20 µg/mL | >9.1 | [4][5] |
| Kuwanon X | HSV-1 (Clinical) | Vero | 1.5 µg/mL | >20 µg/mL | >13.3 | |
| Kuwanon X | HSV-2 (333) | Vero | 2.5 µg/mL | >20 µg/mL | >8.0 |
Signaling Pathway: this compound Inhibition of SARS-CoV-2 Entry
Kuwanon compounds, such as Kuwanon C, have been shown to inhibit the entry of SARS-CoV-2 into host cells by targeting the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor. This mechanism prevents the initial attachment of the virus to the cell surface, a critical step in the viral lifecycle.
Caption: this compound inhibits SARS-CoV-2 entry by blocking Spike-ACE2 binding.
Experimental Protocols
Cell Viability Assay (CC50 Determination)
This protocol is essential to determine the cytotoxicity of this compound on the host cells used for the antiviral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
Materials:
-
Host cells (e.g., Vero E6 for SARS-CoV-2, Vero for HSV)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (cell-free control) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Neutralization Test (PRNT) for IC50 Determination
The PRNT is a "gold standard" functional assay to quantify the titer of neutralizing antibodies or the inhibitory concentration of an antiviral compound.
Materials:
-
Host cells (e.g., Vero E6) in 24-well plates, grown to a confluent monolayer
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
This compound serial dilutions
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium containing 1% low-melting-point agarose or carboxymethyl cellulose)
-
Crystal violet solution (0.1% w/v in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Prepare serial dilutions of this compound in infection medium.
-
In a separate plate or tubes, mix equal volumes of each this compound dilution with a virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Include a virus-only control.
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow for interaction.
-
Remove the growth medium from the confluent cell monolayers in the 24-well plates and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.
-
After the adsorption period, remove the inoculum and overlay the cells with 1 mL of the overlay medium.
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.
-
Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Tissue Culture Infectious Dose 50 (TCID50) Assay for IC50 Determination
The TCID50 assay is an endpoint dilution assay used to quantify virus titer by determining the dilution at which 50% of the cell cultures are infected. It is a valuable alternative when a virus does not form clear plaques.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
This compound serial dilutions
-
Infection medium
Procedure:
-
Seed a 96-well plate with host cells and incubate overnight.
-
On the day of the assay, prepare serial 10-fold dilutions of the virus stock in infection medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the different virus dilutions (e.g., 10^-1 to 10^-8), with multiple replicates (e.g., 8 wells) for each dilution. Include uninfected cell controls.
-
Incubate the plate for 3-5 days, observing daily for the appearance of cytopathic effect (CPE).
-
The percentage of wells showing CPE at each dilution is recorded.
-
The TCID50 is calculated using the Reed-Muench or Spearman-Karber method. The IC50 of this compound is the concentration that results in a 50% reduction in the viral titer (TCID50/mL).
Experimental Workflow Diagram
Caption: General workflow for assessing the antiviral activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]
- 5. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Kuwanon S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon S is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Like other prenylated flavonoids from this plant, this compound has demonstrated a range of biological activities. Preliminary studies indicate its potential as an anti-inflammatory and anti-cancer agent.[1][2][3][4] Specifically, this compound has been shown to exhibit inhibitory effects on cyclooxygenase 2 (COX-2) and nitric oxide (NO) production in vitro, suggesting its role in modulating inflammatory responses.[5] Furthermore, it has displayed cytotoxic effects against several human cancer cell lines, including HeLa, MCF-7, and Hep3B.
These application notes provide detailed protocols for cell-based assays to evaluate the anti-inflammatory and anti-cancer efficacy of this compound. The described methodologies will enable researchers to quantify its biological activity and elucidate the underlying molecular mechanisms. While direct mechanistic studies on this compound are limited, the protocols also incorporate assays based on the known activities of related Kuwanon compounds, such as the regulation of NF-κB and Nrf2 signaling pathways for anti-inflammatory effects, and the induction of apoptosis and oxidative stress for anti-cancer effects.
Anti-inflammatory Efficacy of this compound
The anti-inflammatory properties of this compound can be assessed by its ability to inhibit key inflammatory mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).
Key Assays for Anti-inflammatory Effects
-
Nitric Oxide (NO) Production Assay (Griess Assay): To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
-
COX-2 Expression Analysis (Western Blot): To assess the impact of this compound on the expression of the pro-inflammatory enzyme COX-2.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration | Outcome Measure | Reference Compound | Expected Result |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | IC50 of NO Inhibition | L-NMMA | Dose-dependent decrease in NO production |
| TNF-α Secretion | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | IC50 of TNF-α Inhibition | Dexamethasone | Dose-dependent decrease in TNF-α secretion |
| IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | IC50 of IL-6 Inhibition | Dexamethasone | Dose-dependent decrease in IL-6 secretion |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | % Reduction in Protein Expression | Celecoxib | Dose-dependent decrease in COX-2 protein levels |
Experimental Protocols: Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
2. Quantification of TNF-α and IL-6 by ELISA
-
Sample Collection: Collect the cell culture supernatants from this compound and LPS-treated RAW 264.7 cells as described in the NO production assay.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves generated for each cytokine.
3. Western Blot for COX-2 Expression
-
Cell Lysis: After treatment with this compound and LPS, wash the RAW 264.7 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. β-actin or GAPDH should be used as a loading control.
-
Visualizations: Anti-inflammatory Pathways and Workflows
Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.
Caption: Experimental workflow for the Griess Assay.
Anti-cancer Efficacy of this compound
The anti-cancer potential of this compound can be evaluated by examining its effects on cell viability, apoptosis, and other cancer-related cellular processes in relevant cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Key Assays for Anti-cancer Effects
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound on cancer cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis by this compound.
-
Cell Cycle Analysis: To investigate the effect of this compound on cell cycle progression.
-
Mitochondrial Membrane Potential Assay: To assess the impact of this compound on mitochondrial integrity.
-
Reactive Oxygen Species (ROS) Detection: To measure the generation of intracellular ROS.
Data Presentation: Anti-cancer Activity of this compound
| Assay | Cell Line | This compound Concentration | Outcome Measure | Reference Compound | Expected Result |
| Cell Viability | HeLa, MCF-7 | 0.1-100 µM | IC50 | Doxorubicin | Dose-dependent decrease in cell viability |
| Apoptosis | HeLa, MCF-7 | IC50 concentration | % of Apoptotic Cells (Annexin V+) | Staurosporine | Increase in the percentage of apoptotic cells |
| Cell Cycle | HeLa, MCF-7 | IC50 concentration | % of Cells in G1, S, G2/M phases | Nocodazole | Cell cycle arrest at a specific phase |
| Mitochondrial Potential | HeLa, MCF-7 | IC50 concentration | Decrease in JC-1 Red/Green Fluorescence Ratio | CCCP | Disruption of mitochondrial membrane potential |
| ROS Production | HeLa, MCF-7 | IC50 concentration | Increase in DCF Fluorescence | H2O2 | Increase in intracellular ROS levels |
Experimental Protocols: Anti-cancer Assays
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizations: Anti-cancer Pathways and Workflows
Caption: Proposed anti-cancer mechanism of this compound leading to apoptosis.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Kuwanon S and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Kuwanon S and its potential metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be a starting point for method development and can be adapted based on specific experimental needs and available instrumentation.
Introduction
This compound is a prenylated flavonoid found in the root bark of Morus alba (white mulberry) and has demonstrated various biological activities. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and safety. This document outlines a detailed methodology for the extraction, separation, and quantification of this compound and its putative metabolites using LC-MS/MS.
Hypothetical Metabolic Pathway of this compound
Currently, the specific metabolic pathways of this compound have not been extensively reported in the scientific literature. However, based on the known metabolism of other prenylated flavonoids, a hypothetical metabolic pathway can be proposed. The primary metabolic transformations are expected to involve Phase I oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 enzymes, and subsequent Phase II conjugation reactions.
Phase I Metabolism (Oxidation):
-
Hydroxylation of the Prenyl Chain: The terminal double bond or other positions on the geranyl side chain are susceptible to hydroxylation.
-
Aromatic Hydroxylation: Hydroxyl groups can be introduced onto the A or B rings of the flavonoid backbone.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Hydroxyl groups on the parent compound or its Phase I metabolites can be conjugated with glucuronic acid.
-
Sulfation: Sulfation of hydroxyl groups is another common conjugation pathway for flavonoids.
A diagram illustrating this hypothetical metabolic pathway is provided below.
Hypothetical metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: In Vitro Metabolism in Rat Liver Microsomes
This protocol describes the incubation of this compound with rat liver microsomes (RLMs) to generate metabolites for identification and to assess metabolic stability.
Materials:
-
This compound
-
Rat Liver Microsomes (RLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (to a final volume of 200 µL)
-
RLMs (to a final protein concentration of 0.5-1.0 mg/mL)
-
This compound stock solution (to a final concentration of 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.
Sample Preparation: Extraction from Plasma
This protocol outlines the extraction of this compound and its metabolites from plasma samples for pharmacokinetic studies.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step. A starting point could be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for flavonoids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential metabolites need to be determined by infusing standard compounds or from in vitro metabolism samples. A hypothetical table of transitions is provided below.
Quantitative Data
The following table summarizes the hypothetical MRM transitions for this compound and its predicted metabolites. These values should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 405.17 | 283.06 | 25 |
| 151.00 | 35 | ||
| Internal Standard | User Defined | User Defined | User Defined |
| M1: Hydroxylated this compound | 421.17 | 283.06 | 28 |
| 151.00 | 38 | ||
| M2: Aromatic Hydroxylated this compound | 421.17 | 299.05 | 25 |
| 167.00 | 35 | ||
| M3: this compound-Glucuronide | 581.19 | 405.17 | 20 |
| 113.02 | 40 | ||
| M4: Hydroxylated this compound-Glucuronide | 597.19 | 421.17 | 22 |
| 113.02 | 42 | ||
| M5: this compound-Sulfate | 485.13 | 405.17 | 30 |
| 79.96 | 50 | ||
| M6: Hydroxylated this compound-Sulfate | 501.13 | 421.17 | 32 |
| 79.96 | 52 |
Note: The exact m/z values and collision energies are instrument-dependent and require optimization.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites from biological samples.
Experimental workflow for LC-MS/MS analysis.
Conclusion
This document provides a detailed framework for the LC-MS/MS analysis of this compound and its potential metabolites. The provided protocols for sample preparation and instrument parameters serve as a robust starting point for researchers. Due to the lack of specific literature on this compound metabolism, the presented metabolic pathway and metabolite MRM transitions are hypothetical and should be confirmed experimentally. Successful implementation of these methods will enable a deeper understanding of the pharmacokinetic and metabolic profile of this compound, aiding in its development as a potential therapeutic agent.
Investigating Kuwanon S for Herpes Simplex Virus (HSV) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature review indicates a notable absence of direct evidence supporting the antiviral activity of Kuwanon S against Herpes Simplex Virus (HSV-1 or HSV-2). A key study by Du et al. (2003) which isolated this compound from the root bark of Morus alba L., reported anti-HSV-1 activity for other co-isolated compounds, Leachianone G and Mulberroside C, but not for this compound itself[1][2].
However, significant research has been conducted on a related compound, Kuwanon X , also isolated from Morus species, demonstrating potent anti-HSV activity. This document provides detailed application notes and protocols based on the available research for Kuwanon X as a surrogate for researchers interested in the anti-HSV potential of the Kuwanon family of flavonoids. Additionally, findings for other Kuwanon derivatives (C, E, T, and U) are summarized to provide a broader context.
Kuwanon X: A Promising Anti-HSV Agent
Kuwanon X has been identified as a potent inhibitor of both HSV-1 and HSV-2 through multiple mechanisms of action[3][4][5]. It appears to interfere with the early stages of viral infection and subsequent viral gene expression.
Mechanism of Action of Kuwanon X against HSV
Research suggests that Kuwanon X exerts its anti-HSV effects through a multi-pronged approach:
-
Inhibition of Viral Entry : Kuwanon X has been shown to inhibit both the attachment of HSV-1 to host cells and its subsequent penetration into the cells.
-
Suppression of Viral Gene Expression : Following viral entry, Kuwanon X reduces the expression of HSV-1 immediate-early (IE) and late (L) genes, which is crucial for the production of new viral particles.
-
Inhibition of Viral DNA Synthesis : The compound has been observed to decrease the synthesis of HSV-1 DNA.
-
Inactivation of NF-κB Pathway : Kuwanon X inhibits the HSV-1-induced activation of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the nuclear translocation and DNA binding of NF-κB. This is a significant finding as HSV often manipulates this pathway to promote its own replication and evade the host immune response.
Caption: Mechanism of Action of Kuwanon X against HSV.
Quantitative Data: Anti-HSV Activity of Kuwanon Derivatives
The following tables summarize the reported in vitro efficacy of various Kuwanon compounds against HSV-1 and HSV-2.
Table 1: Anti-HSV Activity of Kuwanon X
| Virus Strain | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| HSV-1 (15577) | 2.2 | 80.3 | 36.5 |
| HSV-1 (Clinical) | 1.5 | 80.3 | 53.5 |
| HSV-2 (333) | 2.5 | 80.3 | 32.1 |
IC₅₀ (50% inhibitory concentration), CC₅₀ (50% cytotoxic concentration), SI (Selectivity Index = CC₅₀/IC₅₀)
Table 2: Anti-HSV Activity of Other Kuwanon Derivatives
| Compound | Virus Strain | IC₅₀ (µg/mL) |
| Kuwanon C | HSV-1 | 0.91 |
| Kuwanon T | HSV-1 | 0.64 |
| Kuwanon U | HSV-1 | 1.93 |
| Kuwanon E | HSV-2 | 1.61 (EC₅₀) |
EC₅₀ (50% effective concentration)
Experimental Protocols
Detailed methodologies for key experiments involved in assessing the anti-HSV activity of Kuwanon X are provided below. These are generalized protocols based on standard virological assays and the methodologies implied in the cited literature.
Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration range of the test compound that is non-toxic to the host cells.
Caption: Workflow for Cell Viability (MTT) Assay.
Protocol:
-
Cell Seeding: Seed Vero (or other susceptible) cells in a 96-well microplate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of Kuwanon X in cell culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of Kuwanon X to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Caption: Workflow for Plaque Reduction Assay.
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Preparation: Dilute HSV stock to a concentration that yields 50-100 plaque-forming units (PFU) per well.
-
Treatment and Infection: In a separate tube, pre-incubate the diluted virus with various non-toxic concentrations of Kuwanon X for 1 hour at 37°C.
-
Adsorption: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., 2% methylcellulose in DMEM) containing the corresponding concentrations of Kuwanon X.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible.
-
Staining and Counting: Fix the cells with a methanol/acetone solution and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration and determine the 50% inhibitory concentration (IC₅₀).
Virucidal Assay
This assay determines if the compound directly inactivates viral particles.
Protocol:
-
Incubation: Mix a constant amount of HSV (e.g., 1 x 10⁵ PFU/mL) with various concentrations of Kuwanon X. Incubate this mixture for 2 hours at 37°C.
-
Dilution: Dilute the mixture to a non-inhibitory concentration of Kuwanon X.
-
Infection: Inoculate confluent Vero cell monolayers with the diluted mixture.
-
Plaque Assay: Perform a plaque assay as described above to determine the remaining infectious virus titer.
-
Analysis: A significant reduction in viral titer compared to the untreated virus control indicates a direct virucidal effect. Note: Studies have shown Kuwanon X does not have a significant direct virucidal effect.
Attachment and Penetration Assays
These assays differentiate the inhibitory effects on viral binding versus viral entry.
Attachment Assay Protocol:
-
Pre-chill: Pre-chill confluent Vero cell monolayers and HSV suspension at 4°C for 1 hour.
-
Binding: Add a mixture of HSV and various concentrations of Kuwanon X to the cells. Incubate at 4°C for 2-3 hours to allow binding but not penetration.
-
Wash: Wash the cells three times with cold PBS to remove unbound virus and compound.
-
Overlay and Incubate: Add an overlay medium and incubate at 37°C for 2-3 days.
-
Quantification: Perform a plaque assay to quantify the number of infectious particles that successfully attached.
Penetration Assay Protocol:
-
Adsorption: Inoculate pre-chilled Vero cells with HSV at 4°C for 2-3 hours to allow attachment.
-
Wash: Wash the cells with cold PBS to remove unbound virus.
-
Treatment and Incubation: Add medium containing various concentrations of Kuwanon X and shift the temperature to 37°C to allow penetration.
-
Inactivation: After 10-20 minutes, inactivate any non-penetrated virus with a low pH citrate buffer.
-
Overlay and Incubate: Wash the cells and add an overlay medium. Incubate at 37°C for 2-3 days.
-
Quantification: Perform a plaque assay to quantify the number of infectious particles that successfully penetrated the cells.
NF-κB Activation Assay
This can be assessed using a reporter gene assay or by monitoring the nuclear translocation of NF-κB subunits (e.g., p65) via Western blot or immunofluorescence.
Protocol (Western Blot for p65 Translocation):
-
Infection and Treatment: Seed Vero cells and infect with HSV-1 in the presence or absence of Kuwanon X.
-
Cell Lysis and Fractionation: At various times post-infection, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against NF-κB p65 and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in Kuwanon X-treated cells indicates inhibition of translocation.
References
- 1. Antiviral flavonoids from the root bark of Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]
- 4. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 5. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]
Kuwanon S as a potential lead compound for drug discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is available for Kuwanon S in the public domain. The following information is substantially based on studies of structurally related Kuwanon compounds, particularly Kuwanon C, G, and T. These notes and protocols are intended to provide a foundational framework for initiating research on this compound, with the explicit understanding that all properties and activities must be experimentally validated for this compound itself.
Introduction
This compound is a flavonoid compound isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Flavonoids as a class are known for their diverse pharmacological activities, and the Kuwanon family of compounds has demonstrated significant potential in several therapeutic areas. Structurally, Kuwanons are characterized by a prenylated flavonoid backbone, a feature often associated with enhanced biological activity. While research on this compound is still in its nascent stages, the promising anticancer, anti-inflammatory, and antioxidant properties of its close analogs suggest that this compound is a compelling candidate for further investigation as a lead compound in drug discovery programs.
This document provides a summary of the known biological activities of related Kuwanon compounds, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways, offering a comprehensive starting point for researchers interested in exploring the therapeutic potential of this compound.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound is hypothesized to have potential in the following areas:
-
Oncology: As an anticancer agent, potentially through the induction of apoptosis and cell cycle arrest in cancer cells.
-
Inflammatory Diseases: As an anti-inflammatory agent by modulating key inflammatory signaling pathways.
-
Oxidative Stress-Related Conditions: As an antioxidant, protecting cells from damage induced by reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize the quantitative data for various biological activities of closely related Kuwanon compounds. This data should be used as a reference point for designing experiments for this compound.
Table 1: Anticancer Activity of Kuwanon Analogs
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Kuwanon C | MDA-MB-231 (Breast Cancer) | MTS Proliferation Assay | Not explicitly stated, but showed dose-dependent inhibition | [1][2] |
| Kuwanon C | T47D (Breast Cancer) | MTS Proliferation Assay | Not explicitly stated, but showed dose-dependent inhibition | [1][2] |
| Kuwanon C | HeLa (Cervical Cancer) | Cell Proliferation Assay | Significant inhibition at 20 µM and 40 µM | [3] |
| Kuwanon A | Hepatocellular Carcinoma Cells | Proliferation Assay | Inhibited proliferation |
Table 2: Anti-inflammatory Activity of Kuwanon Analogs
| Compound | Cell Line | Parameter Measured | Inhibition | Reference |
| Kuwanon T | BV2 (Microglia), RAW264.7 (Macrophages) | Nitric Oxide (NO) Production | Marked inhibition | |
| Sanggenon A | BV2 (Microglia), RAW264.7 (Macrophages) | Nitric Oxide (NO) Production | Marked inhibition | |
| Kuwanon T | BV2, RAW264.7 | PGE2, IL-6, TNF-α Production | Inhibition | |
| Sanggenon A | BV2, RAW264.7 | PGE2, IL-6, TNF-α Production | Inhibition |
Table 3: Antioxidant and Other Activities of Kuwanon Analogs
| Compound | Assay | Activity | IC50 Value | Reference |
| Kuwanon G | α-Glucosidase Inhibition | Competitive Inhibition | 3.83 x 10⁻⁵ mol/L | |
| Sanggenone D | α-Glucosidase Inhibition | Mixed Inhibition | 4.51 x 10⁻⁵ mol/L | |
| Kuwanon G | Bacterial β-glucuronidase Inhibition | Strong Inhibition | 7.4 µM | |
| Sanggenon C | Bacterial β-glucuronidase Inhibition | Strong Inhibition | 12.5 µM |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound, based on methodologies reported for its analogs.
Anticancer Activity
4.1.1. Cell Proliferation Assay (MTS Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, T47D, HeLa) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
4.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Anti-inflammatory Activity
4.2.1. Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
4.2.2. Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell Treatment and Stimulation: Follow the same procedure as the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and calculate the percentage of inhibition.
Antioxidant Activity
4.3.1. ABTS Radical Scavenging Assay
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Assay Procedure: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. Add various concentrations of this compound to the ABTS•+ solution.
-
Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Data Analysis: Calculate the percentage of scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by Kuwanon compounds and a typical experimental workflow for their evaluation.
References
- 1. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast canc… [ouci.dntb.gov.ua]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anti-inflammatory Effects of Kuwanon S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon S, a flavonoid isolated from the root bark of Morus alba L., has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the mechanisms underlying the anti-inflammatory effects of this compound, detailed protocols for key experimental assays, and a summary of its inhibitory activities. This document is intended to guide researchers in studying this compound and similar compounds as potential therapeutic agents for inflammatory diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the NF-κB and the Nrf2/HO-1 pathways. There is also evidence to suggest its involvement in the MAPK signaling cascade.
-
Inhibition of the NF-κB Pathway: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to an inflammatory response. LPS stimulation triggers the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This transcription factor plays a crucial role in the expression of pro-inflammatory genes.[1][2] this compound has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages.[2] By suppressing NF-κB activation, this compound effectively downregulates the expression of various pro-inflammatory mediators.
-
Activation of the Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). HO-1 plays a critical role in the resolution of inflammation. This compound has been found to induce the expression of HO-1 through the activation of Nrf2. This induction of the Nrf2/HO-1 pathway contributes significantly to the anti-inflammatory and cytoprotective effects of this compound.
-
Modulation of the MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also involved in the inflammatory response triggered by LPS. While the precise effects of this compound on each of these kinases require further detailed investigation, it is plausible that its anti-inflammatory activity involves the modulation of this pathway, which often crosstalks with the NF-κB pathway.
Data Presentation
The following tables summarize the inhibitory effects of this compound (also referred to as Kuwanon T in several studies) and related compounds on various inflammatory markers.
Table 1: Inhibitory Effects of Kuwanon Analogs on COX-2 Enzyme Activity
| Compound | COX-2 IC50 (µM) |
| Kuwanon A | 14 |
| Kuwanon B | >100 |
| Kuwanon C | >100 |
| Kuwanon E | >100 |
| Kuwanon H | 28 |
| Kuwanon J | >100 |
| Celecoxib | 22 |
Data sourced from a study on the cyclooxygenase (COX)-1 and 2 inhibitory effects of Kuwanon derivatives.
Table 2: Qualitative Inhibitory Effects of Kuwanon T on Pro-inflammatory Mediators in LPS-stimulated Macrophages
| Inflammatory Mediator | Effect of Kuwanon T (at 5, 10, 20 µM) |
| Nitric Oxide (NO) | Dose-dependent inhibition of production |
| Prostaglandin E2 (PGE2) | Dose-dependent inhibition of production |
| Interleukin-6 (IL-6) | Dose-dependent inhibition of secretion |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent inhibition of secretion |
| iNOS Protein Expression | Dose-dependent inhibition of expression |
| COX-2 Protein Expression | Dose-dependent inhibition of expression |
Based on findings from studies on LPS-induced inflammation in BV2 and RAW264.7 cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To measure the production of nitric oxide, an inflammatory mediator.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in the cell treatment protocol.
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Cytokine Measurement (ELISA)
-
Objective: To quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS.
-
After 24 hours, collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for the appropriate duration.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Proposed signaling pathway of this compound's anti-inflammatory effects.
Conclusion
This compound demonstrates promising potential as an anti-inflammatory agent by targeting key signaling pathways involved in the inflammatory response. The provided protocols and data serve as a foundational guide for further investigation into its therapeutic applications. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and evaluating its efficacy and safety in in vivo models of inflammatory diseases.
References
Application Notes and Protocols for Testing Kuwanon S Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the assessment of Kuwanon S cytotoxicity. The protocols outlined below are foundational methods for determining the cytotoxic effects of this compound and elucidating its mechanism of action.
Introduction
This compound, a flavonoid derivative isolated from the root bark of Morus alba, belongs to a class of compounds that have demonstrated a range of biological activities. Preliminary studies on structurally similar compounds, such as Kuwanon C, suggest potential anti-proliferative and pro-apoptotic effects on cancer cells.[1][2][3][4][5] The evaluation of this compound cytotoxicity is a critical step in assessing its therapeutic potential. In vitro cell culture models provide a controlled environment to study the dose-dependent effects of this compound on cell viability and to investigate the underlying molecular mechanisms.
Commonly used methods to assess cytotoxicity include colorimetric assays like the MTT and MTS assays, which measure metabolic activity, and flow cytometry-based assays for a more detailed analysis of cell death mechanisms such as apoptosis. The choice of cell line is crucial and should be relevant to the research question, with cancer cell lines being a common choice for screening potential anti-cancer agents.
Data Presentation: Cytotoxicity of Kuwanon Analogs
While data for this compound is limited, the following table summarizes the cytotoxic activity of related Kuwanon compounds against various cancer cell lines, providing a reference for expected effective concentrations.
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Kuwanon C | MDA-MB-231 (Breast Cancer) | MTS | Concentration-dependent decrease in proliferation | Not specified | |
| T47D (Breast Cancer) | MTS | Concentration-dependent decrease in proliferation | Not specified | ||
| HeLa (Cervical Cancer) | MTS | Significant antitumor effects in a concentration-dependent manner | 24 h | ||
| Kuwanon G | L-132 (Embryonic Lung) | Not specified | 5.61 µg/mL | 72 h |
Experimental Protocols
Cell Culture and Maintenance
A crucial first step in cytotoxicity testing is the proper maintenance of cell cultures to ensure reproducible results.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Analysis by Flow Cytometry
This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Postulated Signaling Pathway for Kuwanon-Induced Apoptosis
Based on studies of related flavonoids, this compound may induce apoptosis through the intrinsic pathway.
Caption: this compound may induce apoptosis via mitochondria.
References
- 1. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Kuwanon S
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific pharmacokinetic data for Kuwanon S in animal models is not extensively available in public literature. The following application notes and protocols are presented as a representative framework based on established methodologies for flavonoids and other natural products. The quantitative data herein is hypothetical and for illustrative purposes only to guide researchers in designing and conducting their own studies.
Application Notes
Introduction to this compound Pharmacokinetics
This compound is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). Like many flavonoids, it exhibits a range of biological activities that make it a compound of interest for therapeutic development. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical for its progression as a drug candidate. Pharmacokinetic (PK) studies in animal models provide essential data on a compound's bioavailability, half-life, clearance, and volume of distribution, which are fundamental for dose selection and predicting its behavior in humans.
Recommended Animal Model: Sprague-Dawley Rat
The Sprague-Dawley (SD) rat is a widely used and well-characterized model for preclinical pharmacokinetic studies. Its larger size compared to mice facilitates serial blood sampling, allowing for the generation of a full pharmacokinetic profile from a single animal, which reduces biological variability and the number of animals required. Rats share many metabolic pathways with humans, making them a suitable choice for initial ADME assessments.
Hypothetical Pharmacokinetic Profile of this compound
To determine the absolute oral bioavailability and fundamental pharmacokinetic parameters of this compound, both intravenous (IV) and oral (PO) administration routes should be investigated. The following table summarizes hypothetical data derived from a pilot study in male Sprague-Dawley rats.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6, Mean ± SD)
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (20 mg/kg) | Description |
| Tmax (h) | 0.08 ± 0.03 | 0.5 ± 0.2 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | 1250 ± 210 | 150 ± 45 | Maximum observed plasma concentration. |
| AUC(0-t) (ng·h/mL) | 1850 ± 300 | 450 ± 110 | Area under the plasma concentration-time curve from time 0 to the last measured point. |
| AUC(0-inf) (ng·h/mL) | 1920 ± 315 | 480 ± 125 | Area under the plasma concentration-time curve extrapolated to infinity. |
| t1/2 (h) | 2.5 ± 0.5 | 3.1 ± 0.7 | Elimination half-life. |
| CL (L/h/kg) | 1.04 ± 0.18 | - | Clearance: the volume of plasma cleared of the drug per unit time. |
| Vd (L/kg) | 3.7 ± 0.6 | - | Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | - | 12.5 | Absolute Oral Bioavailability: the fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) * 100. |
Note: This data is illustrative. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Animal Handling and Administration of this compound
Objective: To administer this compound to Sprague-Dawley rats via intravenous and oral routes.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for IV formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Vehicle for PO formulation (e.g., 0.5% Carboxymethylcellulose sodium in water)
-
Dosing syringes and needles (for IV)
-
Oral gavage needles (for PO)
-
Animal scale
Procedure:
-
Acclimatize animals for at least 7 days prior to the experiment.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
For Intravenous (IV) Administration (Dose: 2 mg/kg): a. Prepare the dosing solution of this compound in the IV vehicle at a concentration of 1 mg/mL. b. Gently restrain the rat and locate the lateral tail vein. c. Administer the calculated volume as a slow bolus injection over approximately 30 seconds. d. Record the exact time of administration.
-
For Oral (PO) Administration (Dose: 20 mg/kg): a. Prepare the dosing suspension of this compound in the PO vehicle at a concentration of 4 mg/mL. b. Gently restrain the rat and insert the oral gavage needle carefully into the esophagus. c. Administer the calculated volume. d. Record the exact time of administration.
Protocol 2: Serial Blood Sampling
Objective: To collect serial blood samples for pharmacokinetic analysis.
Materials:
-
Heparinized microcentrifuge tubes (1.5 mL)
-
Fine-gauge needles (e.g., 27G) or lancets
-
Capillary tubes (optional)
-
Heat lamp or warming pad
Procedure:
-
Warm the rat's tail using a heat lamp to dilate the blood vessels, facilitating easier sample collection.
-
For each time point, make a small puncture in the lateral tail vein using a sterile needle or lancet.
-
Collect approximately 150-200 µL of blood into a heparinized microcentrifuge tube.
-
Gently apply pressure to the puncture site with sterile gauze to stop the bleeding.
-
Recommended Sampling Time Points:
-
IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Keep blood samples on ice until centrifugation.
Protocol 3: Plasma Preparation and Storage
Objective: To process blood samples to obtain plasma for bioanalysis.
Materials:
-
Refrigerated centrifuge
-
Cryogenic vials for plasma storage
-
Pipettes
Procedure:
-
Centrifuge the collected blood samples at 4,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma into clearly labeled cryogenic vials.
-
Store the plasma samples at -80°C until analysis.
Protocol 4: Quantification of this compound by LC-MS/MS (Template)
Objective: To determine the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compound, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion (m/z of this compound) and a specific product ion are monitored for quantification.
Mandatory Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Troubleshooting & Optimization
Kuwanon S stability in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Kuwanon S in various experimental conditions. The information is based on established knowledge of flavonoid chemistry and may be used to troubleshoot common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common choice for flavonoids. For creating stock solutions, it is advisable to use anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to moisture. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low enough to not affect the experimental system.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, flavonoids, in general, exhibit greater stability in acidic to neutral pH conditions. Alkaline conditions (high pH) can lead to rapid degradation of the flavonoid structure. It is recommended to maintain the pH of aqueous solutions below 7.5 to minimize degradation during short-term experiments. For long-term storage in aqueous buffers, a slightly acidic pH (around 5-6) is often preferable.
Q3: I am observing a color change in my this compound solution. What could be the cause?
A3: A color change in a flavonoid solution, particularly a yellowing or browning, is often an indication of degradation or oxidation. This can be accelerated by exposure to light, elevated temperatures, or alkaline pH. Ensure your solutions are protected from light and stored at appropriate temperatures. If working in an aqueous buffer, verify the pH of the solution.
Q4: My experimental results with this compound are inconsistent. What are the potential stability-related factors?
A4: Inconsistent results can arise from the degradation of this compound. Key factors to investigate include:
-
Stock Solution Integrity: Ensure your stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Working Solution Stability: Prepare fresh working solutions for each experiment, especially if they are in aqueous buffers.
-
pH of the Medium: Verify and control the pH of your experimental medium.
-
Light Exposure: Minimize the exposure of your solutions to direct light.
-
Temperature: Avoid exposing this compound solutions to high temperatures for extended periods.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers
-
Problem: this compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer.
-
Possible Cause: this compound, like many prenylated flavonoids, has low aqueous solubility.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try working with a lower final concentration of this compound.
-
Increase Co-solvent Percentage: If your experimental system allows, a slightly higher percentage of DMSO or the addition of another co-solvent like ethanol may improve solubility. However, always run appropriate vehicle controls.
-
Use of Surfactants or Cyclodextrins: For certain applications, non-ionic surfactants (e.g., Tween® 80) or cyclodextrins can be used to enhance aqueous solubility. Compatibility with your specific assay must be validated.
-
Issue: Rapid Loss of Activity in Cell Culture Medium
-
Problem: The biological effect of this compound diminishes quickly over the course of a cell culture experiment.
-
Possible Cause: Degradation of this compound in the cell culture medium, which is typically at a physiological pH (around 7.4) and incubated at 37°C.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the half-life of this compound's activity under your specific cell culture conditions.
-
Fresh Supplementation: If significant degradation is observed, consider replenishing the this compound in the medium at regular intervals during the experiment.
-
Protect from Light: Ensure the cell culture plates or flasks are protected from direct light exposure during incubation.
-
Experimental Protocols
General Protocol for Assessing this compound Stability in Different Solvents
This protocol outlines a general method for evaluating the stability of this compound in various organic solvents.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Amber HPLC vials
-
HPLC system with UV detector
2. Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several amber HPLC vials.
-
Store the vials under different temperature conditions (e.g., Room Temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze a vial from each storage condition by HPLC.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
Data Presentation:
Table 1: Stability of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| DMSO | Room Temp. | |||
| 4°C | ||||
| -20°C | ||||
| Ethanol | Room Temp. | |||
| 4°C | ||||
| -20°C | ||||
| Methanol | Room Temp. | |||
| 4°C | ||||
| -20°C |
(Note: This table is a template. Actual data would need to be generated experimentally.)
General Protocol for Assessing this compound Stability at Different pH Values
This protocol provides a framework for studying the pH-dependent stability of this compound.
1. Materials:
-
This compound
-
DMSO (for stock solution)
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)
-
Amber vials
-
HPLC system with UV detector
2. Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In separate amber vials, dilute the stock solution into each of the different pH buffers to a final desired concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC.
-
Determine the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Data Presentation:
Table 2: Degradation of this compound at Various pH Values at 37°C
| pH | Half-life (t1/2) in hours | Degradation Rate Constant (k) |
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 7.4 | ||
| 8.0 | ||
| 9.0 |
(Note: This table is a template for presenting experimentally determined stability data.)
Visualizations
Caption: Workflow for Solvent Stability Testing of this compound.
Caption: Protocol for pH-Dependent Stability Analysis of this compound.
Technical Support Center: Optimizing Kuwanon S Extraction from Morus alba
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Kuwanon S from Morus alba.
Frequently Asked Questions (FAQs)
Q1: Which part of the Morus alba plant is the best source for this compound?
A1: The root bark of Morus alba is the most reported source for a variety of prenylated flavonoids, including this compound and other related compounds like Kuwanon G.[1][2][3] We recommend using the root bark for maximizing the yield of this compound.
Q2: What are the most effective solvents for extracting this compound?
A2: this compound, being a prenylated flavonoid, is generally soluble in polar organic solvents. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are excellent choices for the initial extraction.[1][4] For subsequent purification steps like liquid-liquid partitioning, ethyl acetate is effective in isolating less polar flavonoids from the crude extract.
Q3: What are the recommended extraction methods for this compound?
A3: Several methods can be employed, each with its advantages:
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient but requires minimal specialized equipment.
-
Soxhlet Extraction: A more efficient method than maceration, but the prolonged exposure to heat can potentially degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
For optimal yield and to minimize degradation, UAE is a highly recommended method.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape).
Troubleshooting Guides
Issue 1: Low Extraction Yield of this compound
Q: I am experiencing a very low yield of this compound from my extraction. What could be the potential causes and how can I improve it?
A: Low yield is a common issue in natural product extraction. Here are several factors to consider and troubleshoot:
| Potential Cause | Suggested Solution |
| Incorrect Plant Material | Ensure you are using the root bark of Morus alba, as this part has the highest reported concentration of Kuwanons. The age and collection time of the plant material can also affect the concentration of secondary metabolites. |
| Improper Sample Preparation | The plant material should be thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is crucial. For this compound, a moderately polar solvent is ideal. Try optimizing the ethanol or methanol concentration in your aqueous solution (e.g., testing 50%, 70%, and 95% ethanol). |
| Inefficient Extraction Method | If you are using maceration, consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time. |
| Insufficient Extraction Time/Temperature | For methods like maceration or Soxhlet, ensure the extraction time is sufficient. For UAE and MAE, optimize the time and temperature parameters. Be cautious with temperature, as excessive heat can degrade flavonoids. |
| Degradation of this compound | Flavonoids can be sensitive to light, high temperatures, and pH changes. Protect your samples from light and avoid excessive heat. Ensure the pH of your solvent is appropriate (neutral to slightly acidic is generally suitable for flavonoids). |
Issue 2: Impure this compound Extract
Q: My extract contains many impurities, making the purification of this compound difficult. How can I obtain a cleaner extract?
A: A multi-step purification process is often necessary to isolate a specific compound from a crude plant extract.
| Potential Cause | Suggested Solution |
| Co-extraction of Unwanted Compounds | A single solvent extraction will inevitably pull out a wide range of compounds. Employ a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the compounds based on polarity. This compound is expected to be in the ethyl acetate or methanol fraction. |
| Presence of Pigments and Polar Impurities | Perform a liquid-liquid partitioning of your crude extract. For instance, dissolve the crude extract in a methanol/water mixture and partition it against a non-polar solvent like hexane to remove lipids and chlorophyll. Then, partition the aqueous methanol phase with ethyl acetate to extract the flavonoids of intermediate polarity, including this compound. |
| Ineffective Chromatographic Separation | A single chromatographic step may not be sufficient. Use a combination of techniques. Start with column chromatography using silica gel to get a fraction enriched in this compound. Follow this with preparative HPLC or Sephadex LH-20 column chromatography for final purification. |
Quantitative Data on Flavonoid Extraction from Morus alba
While specific yield data for this compound is not widely published, the following table summarizes optimized conditions and yields for total flavonoids from Morus alba, which can serve as a starting point for optimizing this compound extraction.
| Extraction Method | Plant Part | Optimal Conditions | Total Flavonoid Yield | Reference |
| Ultrasound-Assisted Extraction | Leaves | 56% ethanol, 1:40 g/mL solid-liquid ratio, 60°C, 30 min | 26.04 mg/g | N/A |
| Hot-Reflux Extraction | Leaves | 39.30% ethanol, 1:34.6 g/mL solid-liquid ratio, 70.85°C, 120.18 min | 50.52 mg/g | |
| Maceration | Leaves | 81.36% methanol, 1:15 material/solvent ratio, 36.4°C, 2.37 h | 3.36 mg/g |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is an adapted method for the efficient extraction of this compound from Morus alba root bark.
-
Preparation of Plant Material:
-
Thoroughly wash the Morus alba root bark and dry it in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried root bark into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered root bark and place it in a 500 mL flask.
-
Add 400 mL of 70% ethanol (a 1:40 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 100 mL of 90% methanol.
-
Transfer the solution to a separatory funnel and partition it three times with 100 mL of hexane to remove non-polar compounds. Discard the hexane layers.
-
To the remaining methanol layer, add distilled water to reduce the methanol concentration to 50%.
-
Partition this aqueous methanol solution three times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain a this compound-enriched fraction.
-
-
Column Chromatography:
-
Pack a glass column with silica gel (200-300 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC (Optional):
-
For higher purity, the this compound-rich fractions from column chromatography can be further purified using preparative HPLC with a C18 column.
-
Protocol 3: Quantification of this compound by HPLC
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a known concentration of purified this compound (standard) in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh a portion of the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: DAD at the maximum absorption wavelength of this compound.
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound from Morus alba root bark.
Caption: Anti-inflammatory signaling pathway targeted by flavonoids like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Kuwanon S In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Kuwanon S.
Introduction to this compound Bioavailability Challenges
This compound, a prenylated flavonoid, exhibits promising therapeutic potential. However, its progression in preclinical and clinical development is hampered by poor oral bioavailability. Based on its physicochemical properties, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. These properties present specific challenges for achieving adequate systemic exposure after oral administration.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₅ | PubChem |
| Molecular Weight | 406.5 g/mol | PubChem |
| Predicted Water Solubility | 0.0023 g/L | PhytoBank |
| Predicted logP | 5.35 - 6.09 | PhytoBank |
| BCS Classification | Class II (Predicted) | Based on solubility and permeability data |
Troubleshooting Guide: Enhancing this compound Bioavailability
This guide provides potential strategies and troubleshooting steps for common issues encountered during in vivo experiments with this compound.
Problem 1: Low and Variable Oral Absorption
Question: Our in vivo studies with this compound show very low and inconsistent plasma concentrations after oral gavage. What could be the cause and how can we improve this?
Answer: Low and variable oral absorption of this compound is likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract. The presence of a prenyl group, while potentially increasing membrane permeability, also enhances its lipophilicity, further reducing water solubility.[1][2][3]
Potential Solutions & Experimental Protocols:
-
Particle Size Reduction: Increasing the surface area of the drug can enhance its dissolution rate.
-
Micronization:
-
Protocol: Utilize air-jet milling to reduce the particle size of this compound powder to the range of 1-10 µm. Assess the particle size distribution using laser diffraction. Formulate the micronized powder into a suspension for oral administration.
-
-
Nanonization (Nanosuspension):
-
Protocol: Prepare a nanosuspension of this compound using wet media milling or high-pressure homogenization. Use stabilizers such as polysorbate 80 or hydroxypropyl methylcellulose (HPMC) to prevent particle aggregation. The target particle size should be below 500 nm. Characterize the nanosuspension for particle size, zeta potential, and drug content.
-
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.
-
Protocol (Solvent Evaporation Method):
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, HPMC, or Soluplus®) in a common solvent like methanol or ethanol.
-
Evaporate the solvent under vacuum at a controlled temperature.
-
The resulting solid mass should be milled and sieved to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, amorphous nature (using XRD and DSC), and dissolution rate in simulated gastric and intestinal fluids.
-
-
-
Lipid-Based Formulations: These formulations can enhance the solubilization and absorption of lipophilic drugs like this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Protocol:
-
Screen various oils (e.g., Labrafac™ lipophile WL 1349), surfactants (e.g., Kolliphor® RH 40), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected components.
-
Characterize the formulation for self-emulsification time, droplet size, and robustness to dilution. For in vivo studies, the liquid SEDDS can be filled into hard gelatin capsules.
-
-
-
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, increasing their apparent water solubility.
-
Protocol (Kneading Method):
-
Prepare a paste of this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a small amount of water or a water-ethanol mixture.
-
Knead the mixture thoroughly for a specified time.
-
Dry the resulting product and pulverize it.
-
Evaluate the complex for drug content, dissolution enhancement, and evidence of inclusion complex formation (using techniques like FTIR, DSC, and NMR).
-
-
Problem 2: Suspected High First-Pass Metabolism
Question: Even with improved formulations, the systemic exposure of this compound is lower than expected. Could first-pass metabolism be a contributing factor?
Answer: Flavonoids are known to undergo extensive first-pass metabolism in the gut wall and liver, primarily through glucuronidation and sulfation.[4] While specific data for this compound is limited, it is a plausible reason for low bioavailability despite good membrane permeability.
Troubleshooting & Experimental Approaches:
-
In Vitro Metabolic Stability:
-
Protocol: Incubate this compound with liver microsomes or S9 fractions from the species being used for in vivo studies (e.g., rat, mouse). Analyze the depletion of the parent compound over time using LC-MS/MS to determine its intrinsic clearance. This will provide an indication of its susceptibility to hepatic metabolism.
-
-
Caco-2 Permeability with Metabolic Inhibitors:
-
Protocol: Use the Caco-2 cell monolayer model to assess the permeability of this compound. To investigate the role of specific metabolic enzymes, co-administer inhibitors of UGTs (e.g., probenecid) or SULTs (e.g., pentachlorophenol) and observe any changes in the transport of this compound across the monolayer.
-
-
In Vivo Studies with Enzyme Inhibitors:
-
Protocol: Co-administer this compound with a general metabolic enzyme inhibitor like piperine in your animal model. A significant increase in the AUC of this compound in the presence of the inhibitor would suggest that first-pass metabolism is a significant barrier.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Currently, there is no publicly available data on the absolute oral bioavailability of this compound. However, as a poorly water-soluble flavonoid, its bioavailability is expected to be low without enabling formulations. For other poorly soluble flavonoids, oral bioavailability can be less than 5%.
Q2: Which formulation strategy is the most promising for this compound?
A2: The optimal formulation strategy depends on various factors including the desired dose and the specific experimental context. For initial in vivo screening, a nanosuspension or a lipid-based formulation like SEDDS could be advantageous due to their potential for significant bioavailability enhancement. Solid dispersions are also a strong candidate, particularly for solid dosage form development.
Q3: How can I analyze this compound concentrations in plasma or tissue samples?
A3: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most suitable analytical technique for quantifying this compound in biological matrices due to its high sensitivity and selectivity.
Q4: Are there any known drug-drug interactions to be aware of with this compound?
A4: While specific interaction studies for this compound are not available, flavonoids can inhibit or induce cytochrome P450 (CYP) enzymes and drug transporters like P-glycoprotein. Therefore, co-administration with drugs that are substrates for these enzymes or transporters could lead to interactions. It is advisable to conduct in vitro CYP inhibition assays to assess this potential.
Q5: What are the potential signaling pathways affected by this compound?
A5: Based on studies of structurally related Kuwanon compounds, this compound may exert its pharmacological effects through the modulation of inflammatory and cellular stress response pathways. Key signaling pathways that may be affected include NF-κB, Nrf2/HO-1, and MAPK pathways.[5]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Enhancing Bioavailability
Caption: Workflow for developing and evaluating formulations to enhance this compound bioavailability.
Postulated Signaling Pathway for this compound Anti-Inflammatory Effects
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon S dosage and administration route optimization
Technical Support Center: Kuwanon S
Disclaimer: Information regarding the experimental use of this compound is limited in current scientific literature. This guide has been developed using available data for this compound and supplemented with data from the closely related and well-researched compound, Kuwanon C , as a proxy. Researchers should use the information pertaining to Kuwanon C as a starting point and independently validate and optimize all protocols for this compound.
Physicochemical Properties of this compound
This table summarizes the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C25H26O5 | [1][2] |
| Molecular Weight | 406.47 g/mol | [1][2] |
| CAS Number | 100187-67-5 | [1] |
| Predicted Water Solubility | 0.0023 g/L | |
| Predicted logP | 5.35 |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses potential issues researchers may encounter. Methodologies are based on studies involving Kuwanon C and general flavonoid research.
Q1: How do I dissolve this compound for in vitro experiments?
A1: Based on its predicted low water solubility and the properties of similar flavonoids like Kuwanon G, Dimethyl Sulfoxide (DMSO) is the recommended solvent. To prepare a stock solution:
-
Dissolve this compound in high-purity DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Gentle warming to 37°C and sonication can aid dissolution.
-
For cell culture experiments, ensure the final concentration of DMSO in the media is non-toxic, typically below 0.1% to 0.5%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q2: What are the best practices for storing this compound solutions?
A2: Stock solutions of flavonoids are susceptible to degradation. For Kuwanon G, it is recommended to store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). To minimize degradation from repeated freeze-thaw cycles, prepare single-use aliquots of the stock solution. Protect all solutions from light.
Q3: What concentrations should I use for initial in vitro screening?
A3: For initial experiments with Kuwanon C, researchers have used a range of concentrations depending on the cell line and assay. For example, in studies on HeLa cervical cancer cells, concentrations for cell viability and proliferation assays ranged from 1 µM to 20 µM. For cell cycle and apoptosis analysis, higher concentrations of 60 µM and 80 µM have been used. A suggested starting point for this compound would be a broad range (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration range for your specific model.
Q4: I am observing unexpected cytotoxicity in my control group. What could be the cause?
A4: This is often related to the solvent (vehicle). Ensure your vehicle control (media + DMSO) has the exact same final DMSO concentration as your experimental wells. If cytotoxicity persists, consider the following:
-
DMSO Quality: Use a high-purity, cell culture-grade DMSO.
-
DMSO Concentration: Lower the final DMSO concentration if possible by adjusting your stock solution concentration.
-
Compound Purity: Verify the purity of your this compound sample.
Q5: How can I determine the mechanism of action of this compound?
A5: The mechanism for the related compound Kuwanon C involves targeting mitochondria and the endoplasmic reticulum, leading to increased Reactive Oxygen Species (ROS) production, cell cycle arrest, and apoptosis. To investigate if this compound has a similar mechanism, you can perform the following assays:
-
ROS Detection: Use fluorescent probes like DCFDA to measure intracellular ROS levels.
-
Mitochondrial Membrane Potential: Employ dyes like JC-1 to assess mitochondrial health.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze cell cycle distribution.
-
Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify apoptotic and necrotic cells.
In Vitro Dosage and Efficacy (Data from Kuwanon C)
The following table summarizes effective concentrations of Kuwanon C from various in vitro studies. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Assay | Effective Concentration / IC50 | Key Findings |
| HeLa (Cervical Cancer) | Cell Proliferation | 1 µM - 20 µM | Significant inhibition of cell proliferation. |
| HeLa (Cervical Cancer) | Apoptosis Induction | 25 µM, 50 µM | Increased apoptosis compared to controls. |
| HeLa (Cervical Cancer) | Cell Cycle Analysis | 60 µM, 80 µM | Increased population of cells in the Sub G1 phase. |
| Vero (Monkey Kidney) | SARS-CoV-2 Infection | IC50: 7.7 µM | Potent inhibition of viral infection. |
| HEK293T (ACE2/TMPRSS2) | SARS-CoV-2 Pseudovirus | - | Prevents viral entry. |
Key Experimental Protocols (Based on Kuwanon C)
The following are detailed protocols adapted from studies on Kuwanon C. These should be optimized for your specific experimental setup with this compound.
Cell Viability MTT Assay
This protocol assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of Action
This diagram illustrates the proposed mechanism of action for Kuwanon C, which may serve as a model for investigating this compound. It shows how the compound induces stress on the mitochondria and endoplasmic reticulum, leading to ROS production and apoptosis.
Caption: Proposed mechanism of Kuwanon C inducing apoptosis.
General Experimental Workflow
This diagram outlines a logical workflow for the in vitro evaluation of this compound, from initial screening to mechanistic studies.
Caption: Standard workflow for in vitro compound evaluation.
References
Technical Support Center: Troubleshooting Kuwanon S Precipitation in Cell Culture Media
Welcome to the technical support center for Kuwanon S. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when working with this compound in cell culture, with a primary focus on addressing its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What is the likely cause?
A1: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary cause is often "solvent shock," which occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, causing the compound to fall out of solution. Other contributing factors can include the final concentration of this compound exceeding its solubility limit in the medium, the temperature of the medium, and the final concentration of the solvent.
Q2: What is the recommended solvent and concentration for a this compound stock solution?
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: To prevent precipitation, it is crucial to optimize the dilution method. Here are several strategies:
-
Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding the stock to cold medium can induce precipitation.
-
Stepwise Dilution: Avoid adding the concentrated stock directly to your final culture volume. Perform an intermediate dilution step by first diluting the stock solution into a smaller volume of pre-warmed medium, ensuring it is fully dissolved, before adding it to the final culture vessel.
-
Gentle Mixing: When adding the stock solution to the medium, gently swirl or vortex the medium to facilitate rapid and uniform mixing.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%. Higher concentrations of DMSO can be toxic to cells and can also contribute to compound precipitation.
-
Sonication: If a slight precipitate forms after dilution, brief sonication in a water bath sonicator may help to redissolve the compound. However, use this method with caution as excessive sonication can potentially damage media components.
Q4: What should I do if I still observe precipitation after following the recommended procedures?
A4: If precipitation persists, consider the following troubleshooting steps:
-
Lower the Final Concentration: The desired final concentration of this compound may be above its solubility limit in your specific cell culture medium. Perform a dose-response curve to determine the optimal, non-toxic working concentration.
-
Check the Stock Solution: Ensure your stock solution is completely dissolved and free of any precipitate. If necessary, gently warm the solution to 37°C or sonicate it briefly to aid dissolution.
-
Consider Alternative Solvents: While DMSO is common, other organic solvents like ethanol may be an option, but their compatibility with your specific cell line must be verified.
-
Use of Surfactants: For particularly challenging compounds, the addition of a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 406.47 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.06 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 10-15 minutes and vortex again, or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
This protocol describes the recommended procedure for diluting the this compound stock solution into the cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Intermediate Dilution (Recommended): To prepare a 10 µM working solution from a 10 mM stock, first perform an intermediate dilution.
-
Add 1 µL of the 10 mM this compound stock to 99 µL of pre-warmed complete cell culture medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your culture vessel to achieve a final concentration of 10 µM.
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. For example, to prepare a 1 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM this compound stock to 999 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to a separate culture vessel.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solubility in DMSO |
| This compound | C25H26O5 | 406.47 | Not specified |
| Kuwanon A | C25H24O6 | 420.45 | Soluble |
| Kuwanon C | C25H26O6 | 422.5 | Not specified |
| Kuwanon E | C25H28O6 | 424.49 | Soluble |
| Kuwanon G | C40H36O11 | 692.71 | 50 mg/mL (with sonication) |
| Kuwanon H | C45H44O11 | 760.8 | Not specified |
| Kuwanon T | Not specified | Not specified | Not specified |
Signaling Pathways and Workflows
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for troubleshooting this compound precipitation.
Potential Signaling Pathways Modulated by Kuwanon Compounds
Research on various Kuwanon compounds suggests their involvement in several key cellular signaling pathways.
Caption: Potential signaling pathways affected by Kuwanon compounds.
References
Technical Support Center: Isolation and Purification of Kuwanon S
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the purity of Kuwanon S during its isolation from natural sources, primarily Morus alba (White Mulberry).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of isolating this compound.
Question: I am observing a low yield of this compound in my final purified product. What are the potential causes and how can I improve the yield?
Answer:
Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The initial extraction from the plant material might not be efficient.
-
Solution: Ensure the plant material (typically root bark of Morus alba) is finely powdered to maximize the surface area for solvent penetration. Consider using a more exhaustive extraction method like Soxhlet extraction or ultrasonic-assisted extraction (UAE) to improve efficiency. Ensure a sufficient solvent-to-sample ratio and an adequate number of extraction cycles.
-
-
Compound Degradation: Flavonoids, including this compound, can be susceptible to degradation by heat, light, and pH changes.
-
Solution: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Protect the extracts and fractions from direct light by using amber-colored glassware or covering the containers with aluminum foil. Maintain a neutral or slightly acidic pH during the extraction and purification steps.
-
-
Loss During Liquid-Liquid Partitioning: this compound may not be partitioning efficiently into the desired solvent phase.
-
Solution: Optimize the solvent system used for partitioning. Typically, a crude methanol extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction. Ensure thorough mixing and adequate phase separation.
-
-
Suboptimal Chromatographic Conditions: The chromatographic separation may not be effectively isolating this compound from other compounds.
-
Solution: Carefully optimize the mobile phase and stationary phase for column chromatography. A step-wise gradient elution is often more effective than isocratic elution for separating complex mixtures. Monitor the fractions closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid premature pooling of fractions containing your target compound.
-
Question: My purified this compound sample shows persistent impurities, especially other flavonoids with similar structures. How can I improve the separation and achieve higher purity?
Answer:
The co-extraction of structurally similar flavonoids is a common challenge in the purification of this compound from Morus alba. These impurities often have similar polarities and chromatographic behaviors. Here are some strategies to enhance separation and purity:
-
Optimize Column Chromatography:
-
Stationary Phase: While silica gel is commonly used, consider using reversed-phase silica (C18) or Sephadex LH-20 for subsequent purification steps. Sephadex LH-20 is particularly effective for separating flavonoids based on size and polarity.
-
Mobile Phase: For silica gel chromatography, a fine-tuned gradient of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol) is crucial. For reversed-phase chromatography, a gradient of water and methanol or acetonitrile is typically used. Experiment with small, incremental changes in the solvent gradient to improve the resolution between closely eluting peaks.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, Prep-HPLC is often the final and most effective step.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase Optimization: Develop an analytical HPLC method first to optimize the separation. The mobile phase can then be scaled up for preparative HPLC. Isocratic elution can sometimes provide better separation for closely related compounds than a gradient in the final polishing step.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for purifying the final product.
-
Procedure: Dissolve the semi-purified this compound in a minimal amount of a hot solvent in which it is soluble, and then slowly cool the solution to allow for the formation of crystals. Insoluble impurities can be filtered out from the hot solution, and more soluble impurities will remain in the cold solvent.
-
Question: I suspect my this compound is degrading during the isolation process. What are the signs of degradation and how can I prevent it?
Answer:
Degradation of flavonoids like this compound can occur due to exposure to heat, light, oxygen, and extreme pH conditions.
-
Signs of Degradation:
-
Color Change: Extracts or fractions may darken over time.
-
TLC/HPLC Analysis: Appearance of new spots or peaks, or a decrease in the intensity of the this compound spot/peak with corresponding smearing or tailing.
-
Loss of Biological Activity: If the intended use is for bioassays, a decrease in activity may indicate degradation.
-
-
Prevention Strategies:
-
Temperature Control: Perform extractions at room temperature or with gentle warming. Use a rotary evaporator with a water bath set to a low temperature (e.g., 40-50°C) for solvent removal.
-
Light Protection: Work in a dimly lit area and use amber glassware or foil-wrapped containers to protect the samples from light.
-
Inert Atmosphere: For long-term storage of the purified compound, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen.
-
pH Management: Avoid strongly acidic or basic conditions. Use buffers if necessary to maintain a stable pH.
-
Storage: Store extracts, fractions, and the final purified compound at low temperatures (-20°C or -80°C) for long-term stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found when isolating this compound from Morus alba?
A1: The root bark of Morus alba is rich in various phenolic compounds, particularly other prenylated flavonoids, which are the most common impurities. These compounds often have similar chemical structures and polarities to this compound, making their separation challenging. A summary of common co-extractives is provided in the table below.
| Compound Type | Specific Examples |
| Prenylated Flavonoids | Kuwanon G, Kuwanon E, Kuwanon T, Morusin, Sanggenon A, Sanggenon M |
| Benzofurans | Mulberrofuran G |
| Other Flavonoids | Norartocarpanone, Quercetin, Rutin |
| Triterpenoids | α-amyrin, Lupeol, Betulinic acid |
Q2: Can you provide a general experimental protocol for the isolation and purification of this compound?
A2: The following is a generalized protocol based on methodologies reported in the literature. Optimization of specific parameters will be necessary depending on the starting material and available equipment.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction:
-
Air-dry the root bark of Morus alba and grind it into a fine powder.
-
Extract the powdered material with methanol (MeOH) at room temperature (3 times, 24 hours each).
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane to remove non-polar compounds.
-
Chloroform (CHCl₃).
-
Ethyl acetate (EtOAc).
-
n-butanol (n-BuOH).
-
-
Collect each fraction. This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography (Silica Gel):
-
Dry the ethyl acetate fraction and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute the column with a step-wise gradient of a solvent system such as chloroform-methanol or hexane-ethyl acetate. Start with a low polarity (e.g., 100% chloroform) and gradually increase the polarity (e.g., increasing the percentage of methanol).
-
Collect fractions and monitor them by TLC, visualizing with UV light and/or a suitable staining reagent.
-
Pool the fractions containing this compound based on the TLC profile.
-
-
Further Purification (Sephadex LH-20 and/or Reversed-Phase Chromatography):
-
Concentrate the pooled fractions containing this compound.
-
For further purification, subject the enriched fraction to chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Alternatively, or in addition, perform reversed-phase (C18) column chromatography using a gradient of methanol and water.
-
-
Final Purification (Preparative HPLC):
-
For the highest purity, the semi-purified this compound can be subjected to preparative HPLC on a C18 column with an optimized mobile phase (e.g., a mixture of methanol and water or acetonitrile and water).
-
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure the long-term stability of purified this compound, it should be stored as a solid in a tightly sealed, amber-colored vial at -20°C or lower. To prevent degradation from repeated freeze-thaw cycles, it is advisable to store it in small aliquots. If stored in solution, use a non-aqueous solvent like DMSO and store at -80°C.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for enhancing the purity of this compound.
Kuwanon S and Common Biological Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the potential interference of Kuwanon S, a flavonoid compound, with common biological assays. Understanding these interactions is critical for obtaining accurate and reproducible experimental data. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about its interference in biological assays?
Q2: Which common biological assays are known to be affected by flavonoids like this compound?
Flavonoids have been reported to interfere with several common assays, including:
-
MTT and other tetrazolium-based viability assays: Flavonoids can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to an overestimation of cell viability.
-
Luciferase reporter assays: Flavonoids can inhibit the activity of the luciferase enzyme, leading to an underestimation of reporter gene expression.
-
Lactate Dehydrogenase (LDH) cytotoxicity assays: While less directly documented for flavonoids as a class, compounds with reducing potential or that interact with enzymes can interfere with the LDH assay's enzymatic cascade or the final colorimetric/fluorometric measurement.
-
Protein quantification assays (e.g., BCA, Lowry): Flavonoids can interfere with these assays, leading to inaccurate protein concentration measurements.
Q3: How can I determine if this compound is interfering with my specific assay?
It is crucial to perform appropriate control experiments. A key control is to run the assay with this compound in a cell-free system. For example, in an MTT assay, incubate this compound with the MTT reagent in culture medium without cells. If a color change occurs, it indicates direct reduction of MTT by this compound.
Troubleshooting Guides
MTT and Other Tetrazolium-Based Assays
Issue: Unexpectedly high cell viability or a dose-response curve that doesn't fit expected patterns when treating cells with this compound.
Potential Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Cell-Free Control:
-
Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells.
-
Add the MTT reagent and incubate for the same duration as your cellular assay.
-
Measure the absorbance. A significant increase in absorbance in the absence of cells confirms interference.
-
-
Alternative Viability Assays:
-
Consider using an assay that does not rely on tetrazolium reduction.
-
Trypan Blue Exclusion Assay: A simple and reliable method based on membrane integrity.
-
DRAQ7 Staining with Flow Cytometry: A fluorescent dye that only enters non-viable cells, providing a more accurate measure of cell death when working with colored compounds like flavonoids.
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.
-
Data Presentation: Potential Interference of Flavonoids in MTT Assay
| Flavonoid Example | Observation in Cell-Free System | Implication for Cell Viability Studies | Reference |
| Quercetin, EGCG, Rutin, Resveratrol | Instant formation of dark blue formazan | Overestimation of cell viability | |
| Various Flavonols | Reduction of Alamar Blue in the absence of cells | Inaccurate viability measurements |
Luciferase Reporter Assays
Issue: Lower than expected luciferase activity in cells treated with this compound, which may be misinterpreted as inhibition of the signaling pathway under investigation.
Potential Cause: Direct inhibition of the luciferase enzyme by this compound.
Troubleshooting Steps:
-
Cell-Free Luciferase Inhibition Assay:
-
Perform the luciferase assay using a purified luciferase enzyme or a cell lysate known to have high luciferase activity.
-
Add this compound at relevant concentrations to the reaction.
-
A decrease in luminescence compared to the vehicle control indicates direct enzyme inhibition.
-
-
Use of an Alternative Reporter Gene:
-
If significant inhibition is observed, consider using a different reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase, although these may also be susceptible to interference.
-
-
Normalize with a Control Vector:
-
Always co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase for a firefly luciferase primary reporter) to normalize for transfection efficiency and general effects on protein expression. However, be aware that some compounds can inhibit both reporters.
-
Data Presentation: Known Flavonoid Interference with Luciferase
| Flavonoid Example | Effect on Luciferase Activity | Assay Type | Reference |
| Resveratrol | Inhibition of catalytic activity | Firefly Luciferase | |
| Isoflavonoids (e.g., genistein, daidzein) | Inhibition | Firefly Luciferase |
LDH Cytotoxicity Assay
Issue: Inconsistent or lower-than-expected cytotoxicity readings when using this compound.
Potential Cause:
-
Inhibition of the LDH enzyme activity.
-
Interference with the diaphorase-catalyzed reduction of the tetrazolium salt in the coupled enzymatic reaction.
-
Absorbance of this compound at the measurement wavelength.
Troubleshooting Steps:
-
LDH Activity Control:
-
Add this compound to a known amount of purified LDH or to the supernatant from cells with maximum LDH release (lysed cells).
-
A decrease in the measured LDH activity compared to the control indicates inhibition of the enzyme or interference with the assay chemistry.
-
-
Compound Absorbance Control:
-
Measure the absorbance of this compound in the assay buffer at the wavelength used for the LDH assay.
-
If there is significant absorbance, this value should be subtracted from the experimental readings.
-
-
Use an Alternative Cytotoxicity Assay:
-
Employ a method based on a different principle, such as the trypan blue exclusion assay or a fluorescent dye-based method like DRAQ7.
-
Experimental Protocols
MTT Cell Proliferation Assay Protocol
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to solubilize the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm.
Dual-Luciferase® Reporter Assay System Protocol
-
Co-transfect cells with the experimental firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24-48 hours, wash the cells with PBS and lyse them using 1X Passive Lysis Buffer.
-
Add Luciferase Assay Reagent II (LAR II) to a sample of the cell lysate to measure firefly luciferase activity.
-
Add Stop & Glo® Reagent to the same sample to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize the results.
LDH Cytotoxicity Assay Protocol
-
Plate cells in a 96-well plate and treat with this compound and controls. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
After the incubation period, carefully transfer the cell supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Visualizations
Caption: Troubleshooting workflow for potential this compound interference in MTT assays.
Caption: Decision-making process for unexpected results in luciferase assays with this compound.
Caption: Potential mechanism of this compound interference in a luciferase reporter assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Kuwanon S Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the shelf-life of Kuwanon S. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba). Like many polyphenolic compounds, this compound is susceptible to degradation when exposed to light, heat, oxygen, and certain pH conditions. This degradation can lead to a loss of its biological activity, impacting experimental reproducibility and the therapeutic potential of formulations.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of flavonoids like this compound are:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV and even visible light can induce photodegradation.
-
Oxygen: Oxidative degradation is a common pathway for phenolic compounds.
-
Solvent: The choice of solvent can influence the stability of this compound. Protic solvents, especially under basic conditions, can participate in degradation reactions.
Q3: What are the recommended storage conditions for this compound?
To maximize the shelf-life of this compound, it is recommended to:
-
Store as a dry powder: In its solid form, this compound is more stable than in solution.
-
Protect from light: Store in an amber vial or a light-proof container.
-
Store at low temperatures: For long-term storage, keep at -20°C or below. For short-term storage, refrigeration at 2-8°C is advisable.
-
Inert atmosphere: If possible, store under an inert gas like argon or nitrogen to minimize oxidation.
Q4: How can I improve the solubility of this compound for my experiments?
This compound, being a prenylated flavonoid, has increased lipophilicity and thus, poor water solubility. To improve its solubility, consider the following:
-
Organic Solvents: Use polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.
-
Co-solvents: A mixture of water and a water-miscible organic solvent can be used.
-
pH Adjustment: Solubility of flavonoids can be pH-dependent. However, be mindful that alkaline pH can accelerate degradation.
-
Formulation Strategies: For in vivo or cell-based assays, formulation approaches like the use of cyclodextrins or lipid-based delivery systems can enhance solubility and bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound from plant extracts. | 1. Incomplete extraction due to poor solvent choice.2. Degradation during the extraction process (e.g., high temperature).3. Adsorption to container surfaces. | 1. Use a solvent system with appropriate polarity (e.g., methanol, ethanol, or acetone).2. Employ extraction methods that avoid high temperatures, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) with controlled temperature.3. Use silanized glassware to minimize adsorption. |
| Peak tailing or broadening in HPLC analysis. | 1. Chemical Issues: Secondary interactions between the phenolic hydroxyl groups of this compound and active sites (residual silanols) on the HPLC column packing.2. Column Overload: Injecting too high a concentration of the analyte.3. Mismatched Injection Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. | 1. a) Lower the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of silanol groups.b) Use a high-purity, end-capped HPLC column.c) Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (use with caution as it can affect column longevity).2. Dilute the sample and re-inject.3. Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Inconsistent quantification results. | 1. Degradation of this compound in stock solutions or prepared samples.2. Evaporation of solvent from sample vials.3. Variability in extraction efficiency. | 1. Prepare fresh stock solutions and store them at low temperatures, protected from light. Analyze samples promptly after preparation.2. Use autosampler vials with septa and caps to prevent solvent evaporation.3. Standardize the extraction protocol and use an internal standard to correct for variations. |
| Appearance of unexpected peaks in chromatograms over time. | 1. Degradation of this compound into other compounds.2. Contamination of the mobile phase or HPLC system. | 1. This indicates instability. Review storage conditions of your samples and standards. These new peaks are degradation products.2. Prepare fresh mobile phase daily and flush the HPLC system regularly. |
Strategies to Enhance Shelf-Life
The primary strategy to enhance the shelf-life of this compound is to protect it from environmental factors that cause degradation. Encapsulation is a highly effective method for this purpose.
Encapsulation Techniques
Encapsulation involves entrapping the active compound (core) within a protective matrix (wall material). This can:
-
Protect this compound from light, oxygen, and moisture.
-
Improve its solubility and bioavailability.
-
Allow for controlled release.
| Encapsulation Method | Description | Common Wall Materials | Advantages | Disadvantages |
| Spray Drying | A solution or suspension containing this compound and a wall material is atomized into a hot air stream, leading to rapid evaporation of the solvent and formation of microparticles. | Maltodextrin, gum arabic, whey protein | Cost-effective, rapid, and scalable. | Requires the use of heat, which might degrade some of the compound. |
| Freeze Drying (Lyophilization) | The sample is frozen and then the solvent is removed by sublimation under vacuum. | Gelatin, chitosan, mannitol | Gentle process suitable for heat-sensitive compounds. Produces a porous product that is easily rehydrated. | Time-consuming and expensive. |
| Nanoencapsulation (e.g., Liposomes) | Formation of nanometer-sized vesicles (liposomes) with a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. | Phospholipids (e.g., lecithin) | High encapsulation efficiency, improved bioavailability, and ability to target specific cells. | More complex preparation and potential for instability of the liposomes themselves. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general approach for developing a stability-indicating HPLC method to quantify this compound and monitor its degradation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically used for complex samples. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid (to ensure sharp peaks).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (a PDA detector is useful to determine the optimal wavelength, typically around 260-280 nm and ~350 nm for flavonoids).
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
2. Forced Degradation Studies: To validate that the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2-8 hours.
-
Thermal Degradation: Heat the solid powder or a solution at 80°C for 24-48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.
After exposure, the samples are analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Quantitative Data on Flavonoid Stability
Table 1: Illustrative Thermal Degradation of Quercetin in Aqueous Solution (pH 7) at Different Temperatures
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 60 | 0.002 | 346.5 |
| 70 | 0.005 | 138.6 |
| 80 | 0.012 | 57.8 |
| 90 | 0.028 | 24.8 |
Note: This data is illustrative and based on typical first-order degradation kinetics for flavonoids. Actual values for this compound may vary.
Visualizations
General Flavonoid Degradation Pathway
The degradation of flavonoids often involves the opening of the central C-ring, particularly under oxidative or alkaline conditions. The following diagram illustrates a plausible degradation pathway for a flavonoid like this compound, leading to the formation of smaller phenolic compounds.
Experimental Workflow for Stability Testing
The following workflow outlines the steps for conducting a stability study on this compound.
Technical Support Center: Mitigating Off-Target Effects of Kuwanon S
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Kuwanon S in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a flavonoid compound isolated from the root bark of the mulberry tree (Morus alba).[1] Its primary reported biological activity is antiviral, specifically against Herpes Simplex Virus (HSV).[1] Like other members of the Kuwanon family, which are characterized by a prenylated flavonoid structure, it is relatively lipophilic, suggesting it may interact with cellular membranes and have multiple intracellular targets.[2]
Q2: What are off-target effects and why are they a concern with compounds like this compound?
Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary biological target.[3] These interactions can lead to misinterpretation of experimental data, cellular toxicity, or other unexpected biological responses.[3] For natural products like this compound, which can have complex structures, the potential for off-target binding is a significant consideration that requires careful experimental validation.
Q3: What are common causes of off-target effects for small molecules?
Common causes include:
-
High Compound Concentrations: Using concentrations significantly above the compound's affinity for its intended target increases the likelihood of binding to lower-affinity, off-target proteins.
-
Structural Similarity of Binding Sites: Many proteins share conserved binding domains (e.g., ATP-binding pockets in kinases), making them susceptible to binding by the same inhibitor.
-
Compound Promiscuity: Some chemical scaffolds are inherently more likely to interact with multiple proteins.
-
Cellular Context: The relative expression levels of on- and off-target proteins in a given cell type can influence the observed effects.
Troubleshooting Guide for Unexpected Experimental Results
This guide provides steps to take if you suspect off-target effects are influencing your experimental outcomes with this compound.
Issue 1: Observed cellular phenotype does not correlate with the known antiviral activity of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: A key pharmacological principle is that the potency of a compound in producing a biological effect should correlate with its affinity for the target. Determine the EC50 for the observed phenotype and compare it to the known antiviral IC50 of this compound. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Compound with the Same On-Target: If available, use a structurally different antiviral agent that targets HSV through the same mechanism. If this compound reproduces the phenotype, it strengthens the evidence for an on-target effect.
-
Employ a Structurally Similar Inactive Analog: If an inactive analog of this compound is available (i.e., one that does not inhibit HSV), test it in your assay. If the inactive analog produces the same phenotype, it is likely due to an off-target effect related to the chemical scaffold.
-
Issue 2: High cytotoxicity or unexpected changes in cellular signaling pathways are observed.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: High concentrations of a compound are a frequent cause of non-specific effects. Determine the lowest effective concentration of this compound that elicits the desired on-target activity and use this concentration for your experiments.
-
Target Engagement Validation: Directly confirm that this compound is binding to its intended target in your cellular system using methods like the Cellular Thermal Shift Assay (CETSA) or Bioluminescence Resonance Energy Transfer (BRET).
-
Target Knockdown/Knockout: Use genetic approaches such as siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If treatment with this compound in these modified cells still produces the same phenotype, it is likely an off-target effect.
-
Experimental Protocols and Data Presentation
To rigorously investigate and mitigate off-target effects, a combination of biophysical and cell-based assays is recommended.
Table 1: Comparison of Target Engagement Validation Methods
| Assay Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Label-free; applicable to endogenous proteins in intact cells. | Requires a specific antibody for detection; lower throughput. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a target protein fused to a luciferase and a fluorescently labeled ligand or a binding partner fused to a fluorescent protein. | Can be used in live cells; provides quantitative binding data. | Requires genetic modification of the target protein. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Label-free; provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein and compound; lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target. | Label-free; provides real-time kinetics (on- and off-rates). | Requires purified protein; potential for artifacts from immobilization. |
Detailed Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Wash cells with PBS, then harvest by scraping or trypsinization. Pellet the cells by centrifugation and wash again with PBS.
-
Heat Challenge: Resuspend the cell pellet in PBS and divide into aliquots in PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and normalize the protein concentration. Analyze the amount of the soluble target protein by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities to generate melting curves (amount of soluble protein vs. temperature) for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and therefore, engagement.
Visualization of Related Signaling Pathways
While the specific signaling pathways affected by this compound are under investigation, the pathways modulated by its structurally related analogs, Kuwanon C and T, can provide valuable insights into potential on- and off-target mechanisms.
Caption: Proposed mechanism of action for Kuwanon C in cancer cells.
Caption: Anti-inflammatory signaling pathways modulated by Kuwanon T.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Validation & Comparative
A Comparative Analysis of Kuwanon S and Acyclovir in the Inhibition of Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-herpes simplex virus (HSV) activity of Kuwanon S, a natural compound, and acyclovir, a standard antiviral drug. The information presented is supported by experimental data from peer-reviewed scientific literature, with a focus on quantitative comparisons, detailed methodologies, and mechanistic insights.
Executive Summary
Acyclovir, a synthetic nucleoside analog, is a cornerstone of anti-herpetic therapy, primarily functioning as a viral DNA chain terminator. This compound (often studied as Kuwanon X, a closely related and potent derivative) is a flavonoid isolated from mulberry leaves that exhibits a multi-faceted mechanism of action against HSV. This guide will delve into a direct comparison of their efficacy, mechanisms, and the experimental basis for these findings.
Quantitative Performance Comparison
The antiviral efficacy of this compound and acyclovir against various strains of Herpes Simplex Virus has been quantified using the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC50) is also presented to assess the selectivity of the compounds.
| Compound | Virus Strain | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| Kuwanon X | HSV-1 (15577) | 2.2 | 80.3 | >36.5 | [1] |
| HSV-1 (Clinical Strain) | 1.5 | 80.3 | >53.5 | [1] | |
| HSV-2 (333) | 2.5 | 80.3 | >32.1 | [1] | |
| Acyclovir | HSV-1 (15577) | 0.8 | >400 | >500 | [2] |
Note: The data for Kuwanon X and Acyclovir are from the same study by Ma et al., 2016, allowing for a direct comparison under identical experimental conditions.
Mechanisms of Action
The antiviral mechanisms of this compound and acyclovir are fundamentally different, offering distinct approaches to inhibiting HSV replication.
This compound: A Multi-Target Inhibitor
This compound, specifically the well-studied derivative Kuwanon X, demonstrates a broad spectrum of anti-HSV activity by targeting multiple stages of the viral life cycle.[3] Its proposed mechanisms include:
-
Inhibition of Viral Attachment and Penetration: Kuwanon X has been shown to interfere with the initial stages of infection by preventing the virus from attaching to and entering host cells.
-
Inhibition of Viral Gene Expression: Following viral entry, Kuwanon X can reduce the expression of essential viral genes, including immediate-early (IE) and late (L) genes, which are crucial for viral replication.
-
Inhibition of Viral DNA Synthesis: The compound has also been observed to decrease the synthesis of viral DNA.
-
Inhibition of NF-κB Activation: Kuwanon X can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is often exploited by HSV to promote its replication and inhibit apoptosis of the host cell.
Acyclovir: A Specific Viral DNA Polymerase Inhibitor
Acyclovir is a guanosine analog that acts as a prodrug. Its selective antiviral activity is dependent on its phosphorylation by the viral thymidine kinase (TK). Once converted to its active triphosphate form, acyclovir triphosphate, it inhibits viral DNA replication through two primary mechanisms:
-
Competitive Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.
-
Chain Termination: Upon incorporation into the viral DNA, acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to the termination of the DNA chain.
Visualizing the Mechanisms and Workflows
To better illustrate the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanisms of action for acyclovir and this compound against HSV.
Caption: Simplified overview of the HSV-1 lytic replication cycle.
Caption: General workflow for a plaque reduction assay.
Experimental Protocols
The following are synthesized protocols for key in vitro assays used to evaluate the anti-HSV activity of this compound and acyclovir.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
-
Cell Line: Vero (African green monkey kidney) cells.
-
Procedure:
-
Seed Vero cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (this compound and acyclovir) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
-
Plaque Reduction Assay
This assay is the gold standard for quantifying the antiviral activity of a compound.
-
Cell Line and Virus: Vero cells and a specific strain of HSV-1 or HSV-2.
-
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of HSV (e.g., 100 plaque-forming units [PFU]/well) for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add an overlay medium (e.g., DMEM containing 1% methylcellulose) with serial dilutions of the test compounds.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.
-
Fix the cells with a solution of 10% formaldehyde.
-
Stain the cells with a 0.5% crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well.
-
The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
-
Real-Time PCR for Viral Gene Expression
This assay quantifies the effect of a compound on the transcription of specific viral genes.
-
Procedure:
-
Infect confluent Vero cells with HSV-1 at a high multiplicity of infection (MOI).
-
Treat the infected cells with the test compound at a non-cytotoxic concentration.
-
At various time points post-infection (e.g., 3, 6, 9, and 24 hours), harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform real-time quantitative PCR (qPCR) using primers specific for target viral genes (e.g., immediate-early gene UL54, late gene UL19) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the qPCR data to determine the relative expression levels of the viral genes in treated versus untreated cells.
-
Conclusion
Both this compound and acyclovir demonstrate potent anti-herpes simplex virus activity. Acyclovir's mechanism is highly specific, targeting viral DNA replication, which has made it a successful clinical therapeutic. However, the emergence of acyclovir-resistant HSV strains necessitates the exploration of new antiviral agents. This compound, with its multi-target mechanism of action, presents a promising alternative or complementary therapeutic strategy. Its ability to inhibit viral entry, gene expression, and DNA synthesis, as well as modulate host cell pathways, may offer advantages in overcoming drug resistance and providing a broader antiviral effect. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of HSV infections.
References
- 1. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]
- 3. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]
Validating the Predicted Protein Targets of Kuwanon S: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimentally validated biological activities of compounds closely related to Kuwanon S, namely Kuwanon C and Kuwanon G. Due to the limited availability of direct experimental data on the predicted protein targets of this compound, this document focuses on the well-documented targets of these related compounds to offer insights into the potential mechanisms of action for this compound. We compare their performance against established therapeutic agents and provide detailed experimental methodologies to support further research.
Executive Summary
This compound belongs to the flavonoid family of natural products isolated from the mulberry tree. While specific protein targets for this compound remain largely unvalidated, extensive research on the analogous compounds Kuwanon C and Kuwanon G has revealed significant anti-cancer and antibacterial properties, respectively. Kuwanon C induces apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum, while Kuwanon G exhibits bactericidal activity by disrupting the cell membrane of Gram-positive bacteria. This guide summarizes the available quantitative data, details the experimental protocols for target validation, and provides visual representations of the key pathways and workflows.
Kuwanon C: A Promising Anti-Cancer Agent
Kuwanon C has demonstrated potent anti-proliferative and pro-apoptotic effects on cancer cells, with studies highlighting its superiority to conventional chemotherapeutic agents like paclitaxel and cisplatin at certain concentrations[1][2][3][4]. Its primary mechanism of action involves the induction of mitochondrial-mediated apoptosis and endoplasmic reticulum stress.
Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Kuwanon C and standard chemotherapeutic drugs on HeLa cervical cancer cells. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| Kuwanon C | HeLa | Not explicitly stated, but showed stronger anti-proliferative effects than cisplatin and paclitaxel at concentrations of 20-50 µM. | 24h | [1] |
| Paclitaxel | HeLa | Reported to have anti-tumor effects at lower concentrations, but its efficacy decreased as the concentration increased and was inferior to that of kuwanon C. | 24h | |
| Cisplatin | HeLa | IC50 values for cisplatin in HeLa cells can vary, with reported values around 19.8 µM to 23.3 µM depending on cell density. | 24h |
Validated Targets and Signaling Pathway
Kuwanon C triggers cell death through the intrinsic apoptotic pathway. It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases. It also induces endoplasmic reticulum stress, further contributing to apoptosis.
Kuwanon G: A Potent Antibacterial Agent
Kuwanon G has shown significant bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves the disruption of the bacterial cell membrane integrity.
Quantitative Comparison of Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of Kuwanon G and other antibiotics against MRSA. A lower MIC value indicates higher antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Citation |
| Kuwanon G | MRSA (clinical isolates) | 6.25 - 12.5 | |
| Kuwanon G | MRSA ATCC 43300 | 12.5 | |
| Kuwanon G | MRSA isolates | 2 - 8 | |
| Daptomycin | MRSA | ≤ 1 (susceptible) | |
| Polymyxin B | MRSA | 8 - 64 |
Validated Targets and Mechanism of Action
Kuwanon G targets the bacterial cytoplasmic membrane, leading to a loss of membrane potential and integrity, ultimately causing cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 3–5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Kuwanon C, paclitaxel, or cisplatin (e.g., 0-120 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to measure changes in the mitochondrial membrane potential, an indicator of early apoptosis.
-
Cell Treatment: Treat HeLa cells with the desired concentrations of Kuwanon C for the specified time.
-
JC-1 Staining: Incubate the cells with 10 µg/mL of JC-1 stain for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
Bacterial Membrane Permeability Assay (SYTOX Green Assay)
This assay determines the extent of bacterial membrane damage.
-
Bacterial Culture: Grow MRSA strains to the mid-logarithmic phase.
-
Compound Treatment: Treat the bacterial suspension with various concentrations of Kuwanon G, daptomycin, or polymyxin B.
-
SYTOX Green Staining: Add SYTOX Green nucleic acid stain to the bacterial suspension. This dye can only enter cells with compromised membranes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in green fluorescence indicates an increase in membrane permeability and cell death.
Experimental Workflow for Target Validation
The following diagram illustrates a general workflow for validating the biological activity and potential targets of a novel compound like this compound.
References
Unveiling the Anti-Cancer Mechanisms of Kuwanon S: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed mechanism of action for Kuwanon S, a flavonoid of interest in oncology research. Due to the limited availability of direct experimental data for this compound, this guide leverages findings from closely related Kuwanon analogues, such as Kuwanon C and M, to provide a comprehensive overview of its potential anti-cancer activities. This guide also presents a comparison with other flavonoids known to induce apoptosis in cancer cells and details the experimental protocols necessary to validate these mechanisms.
Executive Summary
This compound belongs to a class of flavonoids isolated from the root bark of Morus alba (white mulberry) that have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanism of action for Kuwanon compounds appears to be the induction of programmed cell death (apoptosis) through the intrinsic mitochondrial pathway and the endoplasmic reticulum (ER) stress pathway. This is often accompanied by the generation of reactive oxygen species (ROS), leading to cellular damage and cell cycle arrest. While direct quantitative data for this compound remains scarce in publicly available literature, the consistent findings for its structural analogues provide a strong foundation for its potential therapeutic efficacy.
Comparative Analysis of Cytotoxicity
To contextualize the potential potency of this compound, this section presents a comparative summary of the half-maximal inhibitory concentration (IC50) values of related Kuwanon compounds and other well-characterized flavonoids with pro-apoptotic activities. It is important to note that these values can vary significantly depending on the cancer cell line and the specific experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kuwanon C (as a proxy for this compound) | HeLa (Cervical Cancer) | Not explicitly stated, but showed greater anti-proliferative effects than paclitaxel and cisplatin at certain concentrations. | [1][2][3][4][5] |
| MDA-MB-231 (Breast Cancer) | Not explicitly stated, but induced apoptosis. | ||
| T47D (Breast Cancer) | Not explicitly stated, but induced apoptosis. | ||
| Quercetin | HT-29 (Colon Cancer) | ~40-60 | |
| Caco-2 (Colon Cancer) | ~50-70 | ||
| MCF-7 (Breast Cancer) | 19 | ||
| Luteolin | HT-29 (Colon Cancer) | ~40-50 | |
| Caco-2 (Colon Cancer) | ~30-40 | ||
| MCF-7 (Breast Cancer) | 14 | ||
| Baicalein | HT-29 (Colon Cancer) | 39.7 ± 2.3 | |
| Caco-2 (Colon Cancer) | Not specified |
Unraveling the Signaling Pathways
The anti-cancer activity of Kuwanon compounds is believed to be mediated through a multi-pronged attack on cancer cell survival mechanisms. The primary signaling pathways implicated are the intrinsic apoptosis pathway and the ER stress pathway, both of which are often triggered by an increase in intracellular ROS.
Intrinsic Apoptosis Pathway
This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates a cascade of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound.
Endoplasmic Reticulum (ER) Stress Pathway
The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe.
Caption: ER stress-mediated apoptosis by this compound.
Potential Involvement of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Many flavonoids have been shown to inhibit this pathway. While direct evidence for this compound is lacking, its potential to modulate this pathway warrants investigation.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, this section provides detailed protocols for key in vitro experiments.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and control compounds
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a fluorescent probe, such as DCFH-DA, to measure the levels of intracellular ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free culture medium
-
Fluorescence microscope or plate reader
-
Treated and untreated cells
Procedure:
-
Seed cells in a suitable plate or on coverslips.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm).
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a cationic dye, such as JC-1, to assess changes in the mitochondrial membrane potential, a key event in apoptosis.
Materials:
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
Treated and untreated cells
Procedure:
-
Seed and treat cells as required.
-
Incubate the cells with 5 µg/mL JC-1 for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Conclusion
While further research is imperative to elucidate the precise mechanism of action and quantify the cytotoxic efficacy of this compound, the available evidence from its structural analogues strongly suggests its potential as a promising anti-cancer agent. Its ability to induce apoptosis through multiple pathways, including mitochondrial and ER stress, highlights its potential to overcome resistance to conventional therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to cross-validate these findings and further explore the therapeutic potential of this compound.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuwanon Flavonoids as Antiviral Agents: A Comparative Guide
An objective analysis of the antiviral efficacy of Kuwanon compounds against various viral strains, supported by experimental data.
Introduction
The emergence of drug-resistant viral strains and the ongoing threat of novel viral pandemics necessitate the exploration of new antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of novel therapeutics. Among these, Kuwanon flavonoids, derived from the mulberry plant (Morus alba), have garnered significant attention for their broad-spectrum biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This guide provides a comparative overview of the antiviral efficacy of various Kuwanon compounds against different viral strains, with a focus on the available experimental data. While this guide aims to discuss Kuwanon S, a thorough review of the scientific literature did not yield any specific in vitro or in vivo studies on its antiviral activity. Therefore, this comparison will focus on other well-researched Kuwanon variants, namely Kuwanon X, Kuwanon C, and Kuwanon Z.
Comparative Antiviral Efficacy
The antiviral activity of Kuwanon compounds has been evaluated against several viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and coronaviruses. The available data, primarily from in vitro studies, demonstrates varying degrees of efficacy depending on the specific Kuwanon variant and the viral strain.
Herpes Simplex Virus (HSV)
Kuwanon X has demonstrated significant antiviral activity against both HSV-1 and HSV-2. Studies have shown that it can inhibit viral replication at multiple stages of the viral life cycle.
Table 1: In Vitro Efficacy of Kuwanon X against Herpes Simplex Virus
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | Reference |
| Kuwanon X | HSV-1 (15577) | Vero | 2.2 | [1][2] |
| Kuwanon X | HSV-1 (Clinical Strain) | Vero | 1.5 | [1][2] |
| Kuwanon X | HSV-2 (333) | Vero | 2.5 | [1] |
Influenza A Virus (H9N2)
An in silico study investigated the potential of various Kuwanon compounds to act as antiviral agents against the H9N2 influenza virus by targeting key host proteins, human interferon-beta (IFNB1) and Interleukin-6 (IL-6). The study compared the binding affinities of Kuwanon derivatives with standard antiviral drugs.
Table 2: In Silico Binding Affinities of Kuwanon Compounds and Antiviral Drugs Against H9N2 Influenza Virus Targets
| Compound | Target | Binding Affinity (kcal/mol) |
| Kuwanon Z | IFNB1 | -9.4 |
| Kuwanon Derivative 2 | IFNB1 | -8.5 |
| Kuwanon Derivative 3 | IFNB1 | -7.9 |
| Baloxavir Marboxil (Standard) | IFNB1 | -7.2 |
| Umifenovir (Standard) | IFNB1 | -6.2 |
| Favipiravir (Standard) | IFNB1 | -5.4 |
| Kuwanon Z | IL-6 | -9.6 |
| Kuwanon Derivative 2 | IL-6 | -8.8 |
| Kuwanon Derivative 3 | IL-6 | -8.2 |
| Baloxavir Marboxil (Standard) | IL-6 | -7.5 |
| Umifenovir (Standard) | IL-6 | -6.8 |
| Favipiravir (Standard) | IL-6 | -5.9 |
These computational findings suggest that Kuwanon Z, in particular, exhibits superior binding capabilities to these host targets compared to some standard antiviral medications, indicating its potential as a therapeutic candidate against H9N2 influenza. However, these in silico results require validation through in vitro and in vivo experimental studies.
SARS-CoV-2
Kuwanon C has been identified as a potential inhibitor of SARS-CoV-2 entry into host cells. Research has shown that it can block the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.
Table 3: In Vitro Efficacy of Kuwanon C against SARS-CoV-2
| Compound | Virus Isolate | Cell Line | IC50 (µM) | Reference |
| Kuwanon C | Clinical Isolate | Vero | 7.7 |
Mechanisms of Antiviral Action
The antiviral mechanisms of Kuwanon compounds appear to be multifaceted and virus-specific.
Kuwanon X against HSV
Kuwanon X exerts its anti-HSV activity through a multi-pronged approach. It has been shown to inhibit the early stages of viral infection by interfering with viral adsorption and penetration into host cells. Following viral entry, Kuwanon X further impedes the viral life cycle by reducing the expression of HSV-1 immediate-early (IE) and late (L) genes, which are crucial for viral replication, and by decreasing the synthesis of viral DNA.
Furthermore, Kuwanon X has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway induced by HSV-1 infection. NF-κB is a host transcription factor that many viruses manipulate to promote their own replication and to modulate the host immune response. By blocking the nuclear translocation and DNA binding of NF-κB, Kuwanon X can disrupt this pro-viral cellular environment.
Caption: NF-κB signaling pathway inhibition by Kuwanon X.
Kuwanon C against SARS-CoV-2
The primary mechanism of action for Kuwanon C against SARS-CoV-2 is the inhibition of viral entry. It achieves this by targeting the initial and critical step of the infection process: the binding of the SARS-CoV-2 spike protein's S1 receptor-binding domain (RBD) to the human ACE2 receptor on the host cell surface. By disrupting this interaction, Kuwanon C effectively prevents the virus from gaining entry into the cells and initiating replication. Molecular interaction studies, including competitive ELISA and BLItz system analysis, have confirmed that Kuwanon C can target both the spike S1 RBD and the ACE2 receptor to block their binding.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to evaluate the antiviral activity of Kuwanon compounds.
In Vitro Antiviral Assay for HSV (Plaque Reduction Assay)
This assay is a standard method for determining the antiviral activity of a compound against cytopathic viruses like HSV.
-
Cell Culture: Vero cells (a continuous cell line derived from the kidney of an African green monkey) are seeded in 24-well plates and grown to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a known concentration of HSV-1 or HSV-2.
-
Compound Treatment: The infected cells are then treated with various concentrations of the Kuwanon compound being tested. A control group of infected cells is left untreated.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death caused by viral replication). This is typically 2-3 days.
-
Plaque Visualization: After incubation, the cell monolayers are fixed and stained with a dye such as crystal violet, which stains living cells. The plaques appear as clear zones where the cells have been destroyed by the virus.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the number of plaques in the untreated control wells. The IC50 value is then calculated, which is the concentration of the compound that inhibits plaque formation by 50%.
Caption: Workflow for a Plaque Reduction Assay.
SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay (Competitive ELISA)
This assay is used to screen for compounds that can block the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.
-
Coating: A 96-well microplate is coated with recombinant SARS-CoV-2 spike protein.
-
Blocking: The plate is then treated with a blocking buffer to prevent non-specific binding.
-
Competitive Binding: A mixture of a fixed concentration of biotinylated ACE2 receptor and varying concentrations of the test compound (e.g., Kuwanon C) is added to the wells. If the compound inhibits the spike-ACE2 interaction, less biotinylated ACE2 will bind to the coated spike protein.
-
Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ACE2.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change. The intensity of the color is proportional to the amount of bound ACE2.
-
Data Analysis: The absorbance is measured using a microplate reader. A decrease in absorbance with increasing concentrations of the test compound indicates inhibition of the spike-ACE2 interaction. The IC50 value can be calculated from the dose-response curve.
Conclusion
The available scientific evidence suggests that various Kuwanon compounds possess promising antiviral properties against a range of viruses. Kuwanon X has demonstrated potent in vitro activity against HSV-1 and HSV-2 by interfering with multiple stages of the viral life cycle, including entry, gene expression, and DNA synthesis, as well as by modulating host cell signaling pathways. In silico studies have highlighted the potential of Kuwanon Z as a strong candidate against influenza A virus, with superior binding affinities to key host targets compared to some existing antiviral drugs. Furthermore, Kuwanon C has been shown to effectively inhibit SARS-CoV-2 entry by blocking the interaction between the viral spike protein and the host ACE2 receptor.
While these findings are encouraging, it is important to note that much of the data, particularly for influenza virus, is based on computational models and requires experimental validation. Moreover, the lack of data on the antiviral efficacy of this compound underscores the need for further research to fully elucidate the antiviral potential of the entire Kuwanon family of compounds. Future studies should focus on in vivo efficacy, safety profiles, and the potential for synergistic effects with existing antiviral therapies to translate these promising preclinical findings into clinical applications.
References
- 1. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]
- 2. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kuwanon S and Other Natural Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Antiviral Efficacy and Mechanisms
The search for novel antiviral agents has led to a growing interest in natural compounds. Among these, Kuwanon S, a flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising candidate. This guide provides a head-to-head comparison of this compound with other well-studied natural antiviral compounds: Quercetin, Resveratrol, and Epigallocatechin gallate (EGCG). This comparison is based on available experimental data on their antiviral efficacy, mechanisms of action, and impact on key cellular signaling pathways.
Comparative Analysis of Antiviral Activity
While direct head-to-head studies under identical experimental conditions are limited, a comparative analysis of the existing literature provides valuable insights into the relative potency and spectrum of these natural compounds. The following table summarizes the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the calculated selectivity index (SI = CC50/IC50) of this compound and its analogues, Quercetin, Resveratrol, and EGCG against a range of viruses. A higher SI value indicates a more favorable therapeutic window.
| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| Kuwanon X | Herpes Simplex Virus-1 (HSV-1) | Vero | 2.2 µg/mL | >20 µg/mL | >9.1 | [1] |
| HSV-1 (clinical strain) | Vero | 1.5 µg/mL | >20 µg/mL | >13.3 | [1] | |
| Herpes Simplex Virus-2 (HSV-2) | Vero | 2.5 µg/mL | >20 µg/mL | >8.0 | [1] | |
| Kuwanon G | Human Coronavirus 229E (HCoV-229E) | L-132 | 5.61 µg/mL | 9.45 µg/mL | 1.68 | [2] |
| Murine Norovirus (MNV) | RAW 264.7 | ~100 µM | >100 µM | >1 | [3] | |
| Quercetin | Bovine alphaherpesvirus 1 (BoAHV-1) | MDBK | 16.8 µg/mL | >256 µg/mL | >15.2 | |
| Japanese Encephalitis Virus (JEV) | Vero | 212.1 µg/mL | 256.5 µg/mL | 1.2 | ||
| Zika Virus (ZIKV) | Vero | 28.8 µM | >1000 µM | >34.7 | ||
| SARS-CoV-2 | Vero | 1.149 µg/mL | 909 µg/mL | 791 | ||
| Resveratrol | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 4.6 µM | 210 µM | 45.65 | |
| SARS-CoV-2 | Vero E6 | 10.66 µM | 48.21 µM | 4.52 | ||
| Pseudorabies Virus (PRV) | PK-15 | 17.17 µM | Not specified | Not specified | ||
| EGCG | Influenza A (H1N1) | MDCK | 3.0 µM | 290 µM | 96 | |
| Influenza A (H1N1) | Calu-3 | 24 µM | 420 µM | 18 | ||
| SARS-CoV-2 | Vero | 5 µM | 33 µM | 6.6 | ||
| SARS-CoV-2 | Vero 76 | 0.59 µM | 5.03 µM | 8.5 |
Mechanisms of Antiviral Action and Signaling Pathways
These natural compounds exert their antiviral effects through diverse and often multi-targeted mechanisms, ranging from direct inhibition of viral components to modulation of host cellular pathways.
This compound and its Analogues
This compound and its closely related compounds, such as Kuwanon X and G, have demonstrated a multi-pronged antiviral strategy. Their mechanisms include:
-
Inhibition of Viral Entry: Kuwanon X has been shown to inhibit the adsorption and penetration of HSV-1 into host cells.
-
Inhibition of Viral Gene Expression: It also reduces the expression of HSV-1 immediate-early and late genes, crucial for viral replication.
-
Modulation of NF-κB Signaling: A key mechanism of action for Kuwanon X is the inhibition of HSV-1-induced activation of the NF-κB signaling pathway. It achieves this by blocking the nuclear translocation and DNA binding of NF-κB. Other Kuwanon compounds like Kuwanon T have also been shown to inactivate the NF-κB pathway.
Quercetin
Quercetin, a widely distributed flavonoid, exhibits broad-spectrum antiviral activity by:
-
Inhibiting Viral Entry: It can interfere with viral attachment to host cells.
-
Inhibiting Viral Enzymes: Quercetin is known to inhibit viral proteases and polymerases, which are essential for viral replication.
-
Modulating Host Signaling Pathways: Quercetin can modulate various signaling pathways, including the NF-κB pathway, to exert its antiviral and anti-inflammatory effects.
Resveratrol
Resveratrol, a stilbenoid found in grapes and other fruits, has demonstrated potent antiviral effects through:
-
Inhibition of Viral Replication: It can inhibit the replication of a wide range of DNA and RNA viruses.
-
Modulation of Cellular Pathways: Resveratrol's antiviral activity is often attributed to its ability to modulate host cell pathways, including the inhibition of the NF-κB pathway.
Epigallocatechin gallate (EGCG)
EGCG, the most abundant catechin in green tea, possesses significant antiviral properties by:
-
Blocking Viral Attachment: EGCG can directly interact with viral particles and host cell receptors, thereby preventing viral attachment and entry.
-
Inhibiting Viral Enzymes: It has been shown to inhibit viral proteases and neuraminidase.
-
Modulation of Host Factors: EGCG can modulate host cell signaling pathways, including the JAK-STAT pathway, to create an antiviral state.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key antiviral assays.
Plaque Reduction Assay
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
Detailed Methodology:
-
Cell Seeding: Plate susceptible host cells in 6- or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 1-2 hours). Subsequently, infect the cells with a known titer of the virus (multiplicity of infection, MOI).
-
Overlay: After the infection period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1% methylcellulose or agarose in culture medium) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Quantification: Fix the cells with a fixative (e.g., 10% formalin) and stain with a solution like crystal violet. Plaques, which are clear zones of cell death, can then be counted. The percentage of plaque reduction is calculated relative to a virus control (no compound). The IC50 value is determined from the dose-response curve.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
Detailed Methodology:
-
Sample Collection: At various time points post-infection and treatment, harvest the cell culture supernatant or the cells themselves.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template. The reaction mixture includes a DNA polymerase, dNTPs, and primers and a probe specific to a target viral gene. The amplification is monitored in real-time.
-
Data Analysis: The viral load is quantified by comparing the cycle threshold (Ct) values of the treated samples to a standard curve generated from known quantities of viral RNA or a plasmid containing the target gene.
Western Blotting
Western blotting is employed to detect and quantify specific viral proteins in infected cells, providing insight into the effect of a compound on viral protein synthesis.
Detailed Methodology:
-
Protein Extraction: Lyse the treated and infected cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system. The band intensity can be quantified using densitometry software.
Conclusion
This compound and other natural compounds like Quercetin, Resveratrol, and EGCG represent a rich source of potential antiviral agents. While this compound and its analogues have demonstrated promising antiviral activity, particularly against herpesviruses and coronaviruses, more extensive research, including direct comparative studies and in vivo efficacy trials, is necessary to fully elucidate their therapeutic potential. The multi-targeted mechanisms of these compounds, often involving the modulation of host signaling pathways like NF-κB and JAK-STAT, make them attractive candidates for further drug development, potentially as standalone therapies or in combination with existing antiviral drugs. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate and compare the antiviral properties of these and other natural products.
References
- 1. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
The Synergistic Potential of Kuwanon S with Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the complexities of viral pathogenesis underscore the urgent need for innovative antiviral strategies. Combination therapy, which utilizes agents with complementary mechanisms of action, presents a promising approach to enhance therapeutic efficacy and overcome resistance. Kuwanon S, a flavonoid isolated from the roots of Morus alba (white mulberry), has garnered attention for its diverse biological activities, including its potential as an antiviral agent. This guide provides a comparative analysis of the current research on the synergistic effects of this compound and related compounds with other antiviral agents, supported by available experimental data and detailed methodologies.
Synergistic Effects: Current Evidence and Future Prospects
Direct experimental evidence for the synergistic antiviral effects of purified this compound in combination with other antiviral drugs is currently limited in published literature. However, preliminary studies on mulberry extracts containing this compound, along with research on other members of the Kuwanon family, suggest a strong potential for such synergistic interactions.
One study highlighted that a mulberry extract, designated MI-S, from which this compound was isolated, exhibited a synergistic antiviral effect when combined with acyclovir against Herpes Simplex Virus (HSV).[1] While this points to a potential role for the components of the extract in enhancing acyclovir's activity, the specific contribution of this compound to this synergy was not definitively established.
Furthermore, research on other Kuwanon compounds suggests mechanisms that are prime candidates for synergistic combinations. For instance, Kuwanon C has been shown to inhibit the entry of SARS-CoV-2 into host cells.[2][3][4][5] This mode of action could be highly synergistic with drugs that inhibit viral replication, such as remdesivir. Similarly, Kuwanon X has been found to inhibit NF-κB activation induced by HSV-1, a key pathway in the viral lifecycle and the host inflammatory response. Combining a host-pathway-targeting agent like Kuwanon X with a direct-acting antiviral could offer a multi-pronged attack on the virus.
Comparative Antiviral Activity of Kuwanon Derivatives
While synergistic data for this compound is scarce, understanding the individual antiviral activities of various Kuwanon compounds can inform the rational design of combination therapies. The following table summarizes the reported antiviral activities of different Kuwanons against a range of viruses.
| Compound | Virus Target(s) | IC50 Values | Key Mechanistic Insights |
| This compound | Herpes Simplex Virus (HSV) | Data from mixed extracts, specific IC50 not reported | Found in mulberry extract MI-S which showed synergistic effects with acyclovir. |
| Kuwanon C | SARS-CoV-2 | 7.7 µM (clinically isolated SARS-CoV-2 in Vero cells) | Blocks the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, inhibiting viral entry. |
| Kuwanon X | Herpes Simplex Virus 1 (HSV-1) | 1.5 - 2.2 µg/mL | Inhibits viral adsorption and penetration; reduces expression of HSV-1 genes and inhibits NF-κB activation. |
| Herpes Simplex Virus 2 (HSV-2) | 2.5 µg/mL | Inhibits viral adsorption and penetration. | |
| Kuwanon G | Human Coronavirus 229E (HCoV-229E) | 0.11 - 5.61 µg/mL | Reduces the cytopathic effect of the virus. |
| Kuwanon Z | H9N2 Influenza Virus, COVID-19 | In silico studies suggest high binding affinity | In silico studies predict interaction with key viral and host proteins, such as JAK2 and the main protease. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols used in the cited studies on Kuwanon compounds.
Antiviral Activity Assay for Kuwanon C against SARS-CoV-2
-
Cell Line and Virus: Vero cells were used for infection with a clinical isolate of SARS-CoV-2.
-
Methodology:
-
Vero cells were seeded in 384-well plates at a density of 1.2 × 10⁴ cells per well and incubated for 24 hours.
-
The cells were then treated with serially diluted concentrations of Kuwanon C.
-
Immediately after treatment, the cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.0125.
-
The plates were incubated at 37°C for 24 hours.
-
Post-incubation, the cells were stained with an anti-SARS-CoV-2 nucleocapsid (N) primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for nuclear staining.
-
The antiviral activity was quantified by analyzing the reduction in viral-infected cells.
-
Synergy Assessment of Mulberry Extract (MI-S) with Acyclovir against HSV
While the specific protocol for the synergy experiment with MI-S and acyclovir is not detailed in the available abstract, a general method for assessing synergy, such as the checkerboard assay, would likely be employed.
-
Hypothetical Checkerboard Assay Protocol:
-
Cell Culture: A suitable cell line for HSV propagation (e.g., Vero cells) would be cultured in 96-well plates.
-
Drug Dilutions: Serial dilutions of this compound (or the extract) and acyclovir would be prepared.
-
Combination Treatment: The cells would be treated with a matrix of drug combinations, with varying concentrations of each agent in each well.
-
Viral Infection: Following treatment, the cells would be infected with a known titer of HSV.
-
Quantification of Viral Inhibition: After an incubation period, the extent of viral replication would be measured using methods such as a plaque reduction assay, an MTT assay to assess cytopathic effect, or quantitative PCR to measure viral DNA.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index would be calculated to determine the nature of the interaction (synergy, additivity, or antagonism). A CI value of < 1 indicates synergy, a value of 1 indicates an additive effect, and a value of > 1 indicates antagonism.
-
Visualizing Mechanisms and Workflows
Proposed Synergistic Mechanism of a Kuwanon with a Replication Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction | MDPI [mdpi.com]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of Kuwanon S and Its Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Kuwanon S and its analogs, focusing on their antiviral properties. Due to limited direct experimental data on this compound, this guide draws comparisons from closely related Kuwanon isomers and other prenylated flavonoids.
Data Presentation: Antiviral Activity of Kuwanon Analogs
| Compound ID | Structure | Virus Strain | Assay Type | IC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| Kuwanon X | [Insert Chemical Structure of Kuwanon X] | HSV-1 (15577) | Plaque Reduction Assay | 2.2 | > 50 | > 22.7 | [1] |
| HSV-1 (Clinical Strain) | Plaque Reduction Assay | 1.5 | > 50 | > 33.3 | [1] | ||
| HSV-2 (333) | Plaque Reduction Assay | 2.5 | > 50 | > 20.0 | [1] |
Note: The structure of this compound differs from Kuwanon X in the position of a prenyl group and the arrangement of a heterocyclic ring. While structurally similar, these differences can lead to variations in biological activity.
Structure-Activity Relationship Insights
Based on studies of various Kuwanon isomers and other flavonoids, the following structural features are considered important for their antiviral activity:
-
Prenylation: The presence of isoprenoid side chains, such as prenyl or geranyl groups, is often crucial for the biological activity of flavonoids. These lipophilic groups may enhance the interaction of the molecule with viral or cellular membranes, facilitating antiviral effects. For instance, the two isopentenyl groups in Kuwanon C are highlighted as important for its potent antitumor activity, a principle that may extend to its antiviral properties.
-
Hydroxyl Groups: The number and position of hydroxyl groups on the flavonoid backbone significantly influence their biological activities, including antiviral effects. They are key for forming hydrogen bonds with target proteins.
-
Glycosylation: The addition of sugar moieties can increase the solubility of flavonoids, which may, in turn, enhance their antiviral activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Kuwanon analogs are provided below.
Cell Viability (Cytotoxicity) Assay - MTT Method
This protocol is a standard method for assessing the cytotoxicity of compounds on host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed host cells (e.g., Vero cells for HSV) in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay - Plaque Reduction Assay
This is a standard functional assay to quantify the ability of a compound to inhibit viral replication.
Principle: This assay measures the reduction in the formation of viral plaques in a monolayer of host cells in the presence of the test compound. A plaque is a localized area of cell death resulting from viral replication.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization: After incubation, fix the cells (e.g., with a methanol/acetone solution) and stain them with a staining solution (e.g., crystal violet). The viable cells will be stained, while the plaques will appear as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
Signaling Pathways
While the specific signaling pathways modulated by this compound in the context of viral infections are not yet fully elucidated, studies on related compounds like Kuwanon X and in-silico analyses of Kuwanon Z provide some insights. The NF-κB and JAK-STAT signaling pathways are potential targets.
Inferred Antiviral Mechanism of this compound
The following diagram illustrates a potential mechanism of action for this compound based on the activity of its analogs. It is hypothesized that this compound may inhibit viral entry and replication, and modulate host inflammatory responses.
Caption: Inferred antiviral mechanism of this compound.
Experimental Workflow for Antiviral Drug Screening
The logical flow of experiments to determine the antiviral activity and structure-activity relationship of new compounds is depicted below.
Caption: Workflow for antiviral screening and SAR studies.
References
Safety Operating Guide
Proper Disposal of Kuwanon S: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of Kuwanon S waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Summary of Key Disposal Information
All waste containing this compound must be treated as chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. The primary and recommended method of disposal is through a licensed hazardous waste disposal company arranged by your institution's EHS department.
| Parameter | Guideline | Notes |
| Waste Classification | Chemical Waste / Hazardous Waste | Due to its bioactive properties and as a standard for laboratory chemicals. |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal facility for incineration or other approved treatment methods. | Do not dispose of down the drain or in regular trash. |
| Container Type | A designated, leak-proof, and sealed container appropriate for chemical waste. The container must be compatible with this compound and any solvents used. | Usually, the original container or a new, clean, and compatible container can be used. |
| Spill Management | Use appropriate PPE and absorbent materials. | See detailed spill management protocol below. |
Step-by-Step Disposal Protocol
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Collect solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) and liquid waste (e.g., solutions containing this compound) in separate, designated containers.
-
Container Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste." The label must also include the full chemical name "this compound," its CAS number (100187-67-5), and any relevant hazard information.
-
Waste Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic to prevent accidental spills or exposure. Keep the container tightly sealed at all times except when adding waste.
-
Disposal Request: Once the waste container is full or is no longer being used, submit a chemical waste pickup request to your institution's EHS department according to their established procedures.
-
Transportation and Final Disposal: The EHS department will coordinate the collection of the hazardous waste by a licensed and approved waste disposal company, which will handle the final treatment and disposal.
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE. Contain the spill using absorbent pads or other suitable materials from a chemical spill kit.
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools if a flammable solvent was used. Place all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent as recommended by your institution's safety protocols. All cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: Seal and label the hazardous waste container containing the spill cleanup materials and arrange for pickup through your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Kuwanon S
Essential Safety and Handling Guide for Kuwanon S
This guide provides crucial safety and logistical information for the handling and disposal of Kuwan-on S in a laboratory setting. The following procedures are based on best practices for handling flavonoids and similar bioactive compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C25H26O5 | [1][2] |
| Average Molecular Weight | 406.47 g/mol | [1][2][3] |
| IUPAC Name | 2-[3-(3,7-dimethylocta-2,6-dien-1-yl)-4-hydroxyphenyl]-5,7-dihydroxy-4H-chromen-4-one |
Personal Protective Equipment (PPE)
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling this compound Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving (especially with organic solvents) |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection). |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risks throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
2. Handling and Preparation:
-
Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.
-
Before beginning any work, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Take care to avoid creating dust when handling the solid compound.
-
When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.
3. Accidental Release Measures:
-
In case of a spill, avoid dust formation.
-
Wear appropriate respiratory protection.
-
Prevent the spilled material from entering drains.
-
Carefully sweep or scoop up the spilled solid and place it in a suitable, closed container for disposal.
4. First Aid Measures:
-
After Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.
-
After Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.
-
After Eye Contact: Rinse the eyes with large amounts of water, ensuring to flush under the eyelids.
-
After Swallowing: Do NOT induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Visualized Workflow
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
